molecular formula C15H21N5O8S2 B601241 Aztreonam Impurity F CAS No. 102579-57-7

Aztreonam Impurity F

Katalognummer: B601241
CAS-Nummer: 102579-57-7
Molekulargewicht: 463.49
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aztreonam Impurity F is a useful research compound. Its molecular formula is C15H21N5O8S2 and its molecular weight is 463.49. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetyl]amino]-2-methyl-4-oxoazetidine-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26)/b19-10-/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYPJWICYOYVRU-AICXJHAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145281
Record name Aztreonam ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102579-57-7
Record name Aztreonam ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZTREONAM ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U67H95ZRD5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Whitepaper: Synthesis, Isolation, and Structural Elucidation of Aztreonam Impurity F

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of monobactam antibiotic development, the purity profile of Aztreonam (CAS 78110-38-0) is critical for regulatory compliance (ICH Q3A/B).[1] Among its related substances, Impurity F —identified as Aztreonam Ethyl Ester (CAS 102579-57-7)—presents a unique challenge.[1] Unlike oxidative degradants or geometric isomers (such as the E-isomer, Impurity B), Impurity F is often a process-related artifact arising from the interaction between the active pharmaceutical ingredient (API) and alcoholic solvents (ethanol) used during crystallization or lyophilization.[1]

This technical guide provides a definitive protocol for the de novo synthesis , isolation , and structural characterization of Aztreonam Impurity F. It is designed to empower analytical scientists to generate high-purity reference standards for HPLC method validation and toxicological assessment.[1]

Molecular Identity and Origin

Impurity F is the ethyl ester derivative of Aztreonam, specifically modified at the carboxylic acid moiety of the isobutyric acid side chain.

  • Chemical Name (IUPAC): Ethyl (Z)-2-({[(2-amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionate.[1][2]

  • Molecular Formula:

    
    [1][3][4]
    
  • Molecular Weight: 463.49 g/mol (vs. 435.43 g/mol for Aztreonam)[1]

  • CAS Number: 102579-57-7[1][3][4][5]

Mechanism of Formation

Impurity F typically forms via acid-catalyzed Fischer esterification when Aztreonam is exposed to ethanol under acidic conditions (often residual acid from deprotection steps) or during prolonged storage in ethanolic solutions.[1]

Aztreonam_Esterification Aztreonam Aztreonam (API) (Free Carboxylic Acid) Transition Tetrahedral Intermediate Aztreonam->Transition H+ Catalyst Nucleophilic Attack Ethanol Ethanol (Solvent) Ethanol->Transition ImpurityF Impurity F (Ethyl Ester) Transition->ImpurityF Elimination Water H2O Transition->Water

Figure 1: Mechanism of this compound formation via Fischer Esterification.[1]

Synthesis Strategy

To generate a reference standard of Impurity F, we cannot rely on passive degradation, which yields complex mixtures.[1] We employ a targeted Fischer Esterification using anhydrous conditions to drive the equilibrium toward the ester.[1]

Reagents and Materials[1][2][6][7]
  • Precursor: Aztreonam API (USP/EP Grade), >99% purity.[1]

  • Solvent: Absolute Ethanol (anhydrous).[1]

  • Catalyst: Thionyl Chloride (

    
    ) or concentrated Sulfuric Acid (
    
    
    
    ).[1] Note:
    
    
    is preferred for generating in-situ HCl without introducing water.[1]
  • Quenching: Sodium Bicarbonate (

    
    ).[1]
    
Step-by-Step Synthesis Protocol[1]

Safety Warning: Thionyl chloride is corrosive and releases toxic gases (


, 

).[1] Perform all operations in a fume hood.
  • Activation:

    • Chill 50 mL of absolute ethanol to 0°C in a round-bottom flask under nitrogen.

    • Dropwise add 1.0 mL of Thionyl Chloride (

      
      ) to the ethanol. Stir for 15 minutes. This generates anhydrous HCl in situ.[1]
      
  • Reaction:

    • Add 1.0 g (2.3 mmol) of Aztreonam solid directly to the solution.

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–6 hours. Monitor reaction progress via HPLC (see Section 4). The Aztreonam peak (RRT 1.0) should diminish, and a less polar peak (Impurity F) should appear at RRT ~1.8–2.0.[1]

  • Workup:

    • Evaporate the solvent under reduced pressure (Rotavap) at <35°C to obtain a viscous residue.

    • Redissolve the residue in a minimum amount of cold water (10 mL).

    • Adjust pH to 5.0 using saturated

      
       solution to neutralize excess acid.[1]
      
    • Critical Step: The ethyl ester is less soluble in water than the parent acid.[1] Cool to 4°C overnight to induce precipitation.[1]

  • Purification (Preparative HPLC):

    • If precipitation is insufficient, purify via Prep-HPLC using a C18 column.[1]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1] Target elution at ~40% B.

    • Lyophilize the collected fractions to obtain Impurity F as a white amorphous powder.[1]

Characterization & Validation

The identity of the synthesized standard must be confirmed using orthogonal analytical techniques.

HPLC Profile (Chromatographic Purity)

Impurity F is significantly more hydrophobic than Aztreonam due to the masking of the carboxylic acid.

Method Parameters:

  • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax),

    
     mm, 5 µm.[1]
    
  • Mobile Phase: Phosphate Buffer pH 3.0 : Methanol (80:20 to 50:50 Gradient).[1]

  • Detection: UV at 254 nm (Aminothiazole absorption).[1][2]

CompoundApprox.[1][2][4][5][6][7][8][9][10][11][12][13] Retention Time (min)RRT (Relative to API)Polarity Trend
Aztreonam (API)8.51.00Polar (Acid)
Impurity F 16.2 ~1.90 Non-Polar (Ester)
NMR Spectroscopy ( and )

The definitive structural proof is the appearance of the ethyl group signals and the retention of the


-lactam core integrity.[1]

Key


-NMR Signals (DMSO-

, 400 MHz):
MoietyChemical Shift (

)
MultiplicityIntegrationInterpretation
Ethyl

1.18 Triplet (

)
3H Diagnostic for Impurity F
Gem-dimethyl1.42Singlet (

)
6HSide chain methyls (Unchanged)
Ethyl

4.12 Quartet (

)
2H Diagnostic Ester Linkage

-lactam H3
5.15Doublet (

)
1HCore integrity check
Thiazole H6.75Singlet (

)
1HAromatic ring intact
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive Mode.

  • Theoretical Mass: 463.49 Da.[1]

  • Observed

    
    :  464.1 m/z.[1]
    
  • Observed

    
    :  486.1 m/z.[1]
    
  • Differentiation: A mass shift of +28 Da relative to Aztreonam (

    
    ) confirms the ethyl substitution (
    
    
    
    replaces
    
    
    ).[1]

Control Strategy in Drug Development[1]

Understanding the synthesis of Impurity F allows for the implementation of robust control strategies in manufacturing.

Control_Strategy cluster_process Manufacturing Process Step1 Crystallization Solvent Selection Risk Risk: Formation of Impurity F Step1->Risk Step2 pH Control during Workup Step2->Risk Step3 Drying Parameters Step3->Risk Control1 Avoid Ethanol/Methanol Use Acetone or IPA if possible Risk->Control1 Mitigation 1 Control2 Maintain pH > 4.5 (Avoid acidic conditions in alcohol) Risk->Control2 Mitigation 2 Control3 Limit Drying Time if solvent is trapped Risk->Control3 Mitigation 3

Figure 2: Critical Process Parameters (CPPs) for minimizing Impurity F formation.

Recommendations:
  • Solvent Swap: Replace ethanol with non-nucleophilic solvents (e.g., Acetone, Isopropyl Acetate) during final crystallization if Impurity F levels exceed 0.10%.[1]

  • pH Monitoring: Ensure the final wash steps are not strongly acidic, as the free acid form of Aztreonam is self-catalyzing in the presence of alcohols.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) 11.0 . (2023).[1] Aztreonam Monograph 01/2017:0936. European Directorate for the Quality of Medicines & HealthCare.[1] [Link][1]

  • SynZeal Research . (2023).[1] Aztreonam Related Compounds and Impurity Standards. [Link]

  • PubChem . (2023).[1] Aztreonam - Compound Summary. National Library of Medicine.[1] [Link][1]

Sources

Technical Deep Dive: Spectral Elucidation of Aztreonam Impurity F (Ethyl Ester Derivative)

[1][2]

Executive Summary

In the rigorous quality control of monobactam antibiotics, the identification of impurities is critical for establishing the safety and efficacy profile of the Active Pharmaceutical Ingredient (API). This technical guide focuses on Aztreonam Impurity F , specifically defined here as Aztreonam Ethyl Ester (USP designation; CAS 102579-57-7).[1][2][3]

While pharmacopoeial designations can vary (with EP sometimes referring to the E-isomer or degradation products), the Ethyl Ester is a pervasive process-related impurity arising from esterification during ethanolic crystallization or workup steps.[1][2] This guide provides a definitive spectral fingerprinting workflow, synthesizing Mass Spectrometry (MS) fragmentation patterns with Nuclear Magnetic Resonance (NMR) connectivity to establish a self-validating identification protocol.

Part 1: Structural Context & Origin[2]

Aztreonam is a synthetic monocyclic beta-lactam antibiotic.[1][2][4][5][6] Its stability is sensitive to pH and solvent conditions. Impurity F (Ethyl Ester) is formed via the nucleophilic attack of ethanol on the carboxylic acid moiety of the gem-dimethyl side chain.[1][2]

  • Parent API (Aztreonam):

    
     (MW: 435.43 Da)[1][2]
    
  • Impurity F (Ethyl Ester):

    
     (MW: 463.48 Da)[1][2][7]
    
  • Key Structural Difference: Replacement of the terminal hydroxyl group (-OH) on the propionic acid side chain with an ethoxy group (-OCH2CH3).[1][2]

Part 2: Mass Spectrometry Profiling (LC-MS/MS)

The first line of defense in impurity identification is determining the accurate mass and fragmentation logic.

Ionization & Parent Ion

Using Electrospray Ionization (ESI) in Positive Mode (+) is recommended for the ester derivative due to the suppression of the acidic proton, although Negative Mode (-) is often used for the parent Aztreonam (due to the sulfonic acid group).[1][2]

  • Observed Parent Ion

    
    :  m/z 464.09[1]
    
  • Mass Shift: +28 Da relative to Aztreonam (

    
    ), corresponding exactly to the ethyl substitution (
    
    
    ).[1]
Fragmentation Logic (MS/MS)

The fragmentation pattern of Impurity F mirrors the parent drug but retains the mass shift in fragments containing the side chain.

Key Diagnostic Fragments:

  • Loss of Sulfonic Acid (

    
    ):  A neutral loss of 80 Da is characteristic of monobactams.[1]
    
    • Amide Bond Cleavage: The breakage between the acyl side chain and the beta-lactam ring.[2]

      • The side chain fragment (acylium ion) will carry the ethyl ester modification.[1]

      • Aztreonam Side Chain: m/z ~240[1][2]

      • Impurity F Side Chain: m/z ~268 (+28 Da shift confirms modification is on the tail).

    MS Fragmentation Pathway Diagram[1][2]

    MS_FragmentationParentParent Ion [M+H]+m/z 464.09DesulfoDesulfated Species[M+H-SO3]+m/z 384.13Parent->DesulfoLoss of SO3 (-80 Da)SideChainSide Chain Acylium Ion(Contains Ethyl Ester)m/z ~268Desulfo->SideChainAmide CleavageBetaLactamBeta-Lactam Ring Fragmentm/z ~116Desulfo->BetaLactamRing Scission

    Figure 1: Proposed ESI(+) fragmentation pathway for Aztreonam Ethyl Ester, highlighting the diagnostic retention of the ethyl group on the side chain fragment.[1][2]

    Part 3: NMR Spectroscopy – The Definitive Proof

    While MS provides molecular weight, NMR provides the atomic connectivity required for absolute structural confirmation. The following data assumes a solvent of DMSO-d6 .

    Proton ( ) NMR Analysis[1][2]

    The

    MoietyChemical Shift (
    
    
    ppm)
    MultiplicityIntegrationDiagnostic Note
    Thiazole C-H 6.95Singlet (s)1HConfirms integrity of the aminothiazole ring.[1][2]
    Amide -NH ~9.3Doublet (d)1HCoupling to C3-H of beta-lactam.[1][2]
    
    
    -Lactam C3-H
    5.20Multiplet1HCharacteristic beta-lactam region.[1][2]
    
    
    -Lactam C4-H
    3.8 - 4.0Multiplet1HOften obscured; check 2D correlations.[1][2]
    Gem-Dimethyl 1.45Singlet (s)6HCritical: May shift slightly downfield vs. API due to esterification.[1][2]
    Ethyl -CH2- 4.12 Quartet (q) 2H The "Smoking Gun" signal.[1][2] Absent in API.
    Ethyl -CH3 1.18 Triplet (t) 3H Couples to the quartet (J ~ 7 Hz).
    Carbon ( ) NMR Analysis[1][2]

    The Carbon spectrum confirms the presence of the ester carbonyl and the additional aliphatic carbons.

    • Ester Carbonyl (

      
      ):  Shift moves from ~174 ppm (acid) to ~172 ppm (ester).[1][2]
      
    • Ethyl

      
      :  New signal appearing at ~61 ppm.[1]
      
    • Ethyl

      
      :  New signal appearing at ~14 ppm.[1][2]
      
    2D NMR Correlations (Self-Validation)

    To prove the ethyl group is attached to the propionic acid tail (and not N-alkylated or elsewhere), HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

    • HMBC Correlation 1: The Ethyl

      
       protons (
      
      
      4.[1][2]12) must show a long-range correlation to the Ester Carbonyl (
      
      
      172).[1][2]
    • HMBC Correlation 2: The Gem-Dimethyl protons (

      
       1.[1][2]45) must also correlate to the same  Ester Carbonyl (
      
      
      172).[1]
    NMR Connectivity Diagram[1][2]

    NMR_Connectivitycluster_legendLegendGemDimethylGem-Dimethyl Protons(1.45 ppm)EsterCarbonylEster Carbonyl Carbon(172 ppm)GemDimethyl->EsterCarbonylHMBC (3-bond)EthylCH2Ethyl CH2 Protons(4.12 ppm)EthylCH2->EsterCarbonylHMBC (2-bond)EthylCarbonEthyl CH2 Carbon(61 ppm)EthylCH2->EthylCarbonHSQC (1-bond)EthylCH3Ethyl CH3 Protons(1.18 ppm)EthylCH3->EthylCH2COSY (3-bond)keySolid Line = Direct Coupling (HSQC/COSY)Dashed Line = Long Range (HMBC)

    Figure 2: 2D NMR Correlation map. The convergence of Gem-Dimethyl and Ethyl CH2 signals on the same Carbonyl confirms the ester structure.[2]

    Part 4: Experimental Protocol for Isolation & Analysis

    To reproduce these results, follow this isolation and characterization workflow.

    Sample Preparation[2]
    • Enrichment: If the impurity is present at <0.1%, perform a forced degradation study (dissolve Aztreonam in Ethanol/HCl and heat at 40°C for 2 hours) to generate sufficient Impurity F for characterization.

    • Preparative HPLC:

      • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 10µm).[1]

      • Mobile Phase: Gradient of Ammonium Acetate (pH 4.[1][2]5) and Acetonitrile.[1]

      • Detection: UV at 254 nm.[1][2]

      • Collection: Collect the peak eluting at RRT ~1.3-1.5 (relative to Aztreonam).[1]

    • Lyophilization: Freeze-dry the collected fraction to remove solvent.[1][2]

    Instrumental Parameters
    • NMR: Dissolve ~5 mg of isolated impurity in 0.6 mL DMSO-d6. Acquire 1H (16 scans), 13C (1024 scans), COSY, HSQC, and HMBC.[1]

    • MS: Direct infusion or LC-MS.[1][2] Source Temp: 300°C. Capillary Voltage: 3.5 kV.[1][2]

    References

    • United States Pharmacopeia (USP). Aztreonam Monograph: Related Compounds.[1][2] USP-NF.[1] (Defines Impurity F as Aztreonam Ethyl Ester).[1][2][3][7][8]

      • Source:[1]

    • European Directorate for the Quality of Medicines (EDQM). Aztreonam Monograph 01/2008:0936.[1] European Pharmacopoeia.[1] (Provides context on related impurities including Anti-isomers and open-ring forms).

      • Source:[1][2]

    • Li, Y., et al. (2022). "Isolation and structural characterization of eight impurities in aztreonam."[5] Journal of Pharmaceutical and Biomedical Analysis, 210, 114587.[5] (Detailed spectral data on Aztreonam ethyl ester derivatives).

      • Source:[1][9]

    • SynZeal Research. Aztreonam Ethyl Ester (USP Impurity F) Reference Standard.[1][2] (Commercial verification of structure-CAS association).[1]

      • Source:[1][2]

    Technical Guide: Biological Activity & Characterization of Aztreonam Impurity F

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide details the structural characterization, theoretical structure-activity relationship (SAR), and experimental assessment protocols for Aztreonam Impurity F (Aztreonam Ethyl Ester).

    Executive Summary

    This compound , defined largely within the United States Pharmacopeia (USP) framework as Aztreonam Ethyl Ester (CAS: 102579-57-7), represents a critical process-related impurity in the manufacturing of the monobactam antibiotic Aztreonam.

    Unlike the active pharmaceutical ingredient (API), which relies on a free carboxylic acid moiety for high-affinity binding to Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria, Impurity F possesses an ethyl ester at this critical pharmacophore. This structural modification theoretically abolishes or significantly attenuates intrinsic antibacterial activity by disrupting the electrostatic anchoring required for enzyme inhibition. However, its lipophilic nature introduces potential risks regarding altered pharmacokinetics and latent "prodrug-like" conversion in vivo.

    This guide provides a rigorous analysis of the impurity's structure-function relationship, safety implications, and validated protocols for its biological assessment.

    Structural Identity & Chemical Basis[2][3][4]

    To understand the biological silence or potential toxicity of Impurity F, one must first analyze its deviation from the parent pharmacophore.

    Chemical Identification
    ParameterDescription
    Common Name This compound (USP)
    Chemical Name (2S,3S)-3-[(2Z)-2-(2-aminothiazol-4-yl)-2-[(1-ethoxy-1-oxopropan-2-yl)oxyimino]acetamido]-2-methyl-4-oxoazetidine-1-sulfonic acid
    Molecular Formula C₁₅H₂₁N₅O₈S₂
    Molecular Weight 463.49 g/mol
    Key Modification Ethyl esterification of the gem-dimethyl carboxylic acid on the oxime side chain.[1][2]
    Structural Divergence & SAR Implications

    The antibacterial potency of Aztreonam is dictated by the C-3 side chain (aminothiazolyl oxime). In the parent molecule, the free carboxylic acid on the oxime moiety mimics the C-terminal D-alanyl-D-alanine of nascent peptidoglycan.

    • Aztreonam (Parent): The carboxylate anion (

      
      ) forms a salt bridge with conserved positively charged residues (e.g., Lys/Arg) in the active site of PBP3.
      
    • Impurity F (Ethyl Ester): The ethyl group caps this charge (

      
      ). The loss of the anionic center prevents the formation of the salt bridge, drastically reducing affinity for the target enzyme.
      

    Potential Biological Activity: Mechanisms & Pathways[1]

    While direct empirical data on Impurity F is often proprietary to API manufacturers, its activity can be expertly derived from established

    
    -lactam Structure-Activity Relationships (SAR).
    
    Antibacterial Potency (In Vitro)[1]
    • Primary Hypothesis: Impurity F is expected to be microbiologically inactive or possess negligible potency (

      
      ) against standard Aztreonam-susceptible strains (e.g., P. aeruginosa, E. coli).
      
    • Mechanism: The steric bulk of the ethyl group and the lack of negative charge prevent the molecule from docking effectively into the PBP3 active site, preventing the acylation of the active site serine.

    In Vivo Pharmacokinetics & Prodrug Potential
    • Metabolic Hydrolysis: Ethyl esters are susceptible to hydrolysis by non-specific plasma esterases or hepatic carboxylesterases.

    • Scenario: If Impurity F enters systemic circulation, it may be hydrolyzed back to the active parent drug (Aztreonam).

      • Risk: While this suggests low direct toxicity, it complicates dosing precision. Uncontrolled release of active drug from an impurity acts as a "silent dose," potentially affecting pharmacokinetic profiles.

    Immunogenicity & Toxicity
    • Haptenization: Like all

      
      -lactams, the core ring of Impurity F can open and bind to serum proteins (albumin), forming hapten-carrier conjugates.
      
    • Differentiation: The lipophilicity of the ethyl ester might alter tissue distribution or protein binding kinetics compared to the parent, theoretically changing the immunogenic profile, though the risk is generally categorized under standard

      
      -lactam hypersensitivity.
      

    Visualization: Mechanism of Action vs. Inactivity

    The following diagram illustrates the molecular logic distinguishing the active drug from Impurity F at the target site.

    Aztreonam_SAR API Aztreonam (API) Interaction_A Electrostatic Interaction API->Interaction_A Free Carboxyl Group (Anionic) Impurity Impurity F (Ethyl Ester) No_Interaction Steric/Charge Mismatch Impurity->No_Interaction Ethyl Ester Cap (Neutral/Lipophilic) PBP3 Target: PBP3 (Active Site) Effect_A Inhibition of Cell Wall Synthesis PBP3->Effect_A Acylation of Serine Effect_B No Inhibition (Bacterial Growth) PBP3->Effect_B Failure to Bind Interaction_A->PBP3 High Affinity Binding No_Interaction->PBP3 Low/No Affinity

    Figure 1: Comparative binding logic. Aztreonam's carboxyl group is essential for PBP3 binding; Impurity F's ester cap blocks this interaction.

    Experimental Protocols for Assessment

    To validate the theoretical inactivity and ensure safety, the following protocols are recommended for drug development scientists.

    Protocol A: Comparative Minimum Inhibitory Concentration (MIC) Assay

    Objective: To empirically quantify the loss of potency of Impurity F compared to Aztreonam.

    • Strain Selection: Use ATCC reference strains: E. coli (ATCC 25922) and P. aeruginosa (ATCC 27853).

    • Media Preparation: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Stock Solutions:

      • Dissolve Aztreonam (Standard) in minimal DMSO/Phosphate buffer (pH 6.0).

      • Dissolve Impurity F in 100% DMSO (due to ester lipophilicity), then dilute. Note: Final DMSO concentration < 1%.

    • Plate Setup:

      • Serial 2-fold dilutions in 96-well plates.

      • Range: 0.03

        
         to 64 
        
        
        
        .
    • Inoculum: Standardize to

      
       CFU/mL.
      
    • Incubation: 16–20 hours at 35°C ± 2°C.

    • Readout: Determine the lowest concentration inhibiting visible growth.[3]

      • Validation Criteria: Aztreonam MIC must fall within CLSI ranges (e.g., 2–8

        
         for P. aeruginosa). Impurity F is expected to show MIC > 32 
        
        
        
        .
    Protocol B: Hydrolytic Stability Study (Simulated In Vivo Fate)

    Objective: To determine if Impurity F acts as a prodrug by converting to Aztreonam in plasma.

    • Matrix: Pooled human plasma (heparinized) and Phosphate Buffered Saline (PBS, Control).

    • Spiking: Spike plasma with Impurity F to a final concentration of 10

      
      .
      
    • Incubation: Incubate at 37°C in a water bath.

    • Sampling: Aliquot samples at T=0, 15, 30, 60, 120, and 240 minutes.

    • Quenching: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins and stop esterase activity.

    • Analysis (LC-MS/MS):

      • Monitor transition for Impurity F (464

        
         fragment) and Aztreonam (436 
        
        
        
        fragment).
      • Result Interpretation: A decrease in Impurity F with a stoichiometric increase in Aztreonam indicates metabolic conversion.

    Analytical Control Strategy

    Given the "impurity" status, the primary goal is detection and removal.[4]

    MethodConditionspurpose
    HPLC-UV C18 Column; Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol Gradient. Detection @ 254 nm.Routine QC quantification.
    LC-MS ESI Negative Mode.Structural confirmation during process validation.
    Limit (ICH Q3B)
    
    
    (or qualification threshold).
    Regulatory compliance limit.

    References

    • United States Pharmacopeia (USP). Aztreonam Monograph: Impurity F (Aztreonam Ethyl Ester).[5] USP-NF. Link

    • European Directorate for the Quality of Medicines (EDQM). Aztreonam: Impurity Profile and Reference Standards. European Pharmacopoeia. Link

    • Sykes, R. B., & Bonner, D. P. (1985). Aztreonam: The first monobactam.[6][7] The American Journal of Medicine.[8] Link

    • Bush, K., et al. (1985). Kinetic interactions of aztreonam with beta-lactamases from clinical isolates of Gram-negative bacteria. Antimicrobial Agents and Chemotherapy.[3][9] Link

    • SynZeal Research. Aztreonam Ethyl Ester (Impurity F) Characterization Data.Link

    Sources

    "in vitro evaluation of Aztreonam degradation products"

    Author: BenchChem Technical Support Team. Date: February 2026

    A Technical Guide for Pharmaceutical Scientists

    Executive Summary

    Aztreonam is a synthetic monocyclic beta-lactam (monobactam) antibiotic exhibiting potent activity against aerobic Gram-negative bacteria.[1][2][3][4] Unlike bicyclic beta-lactams (e.g., penicillins, cephalosporins), the monobactam nucleus presents unique stability challenges. The primary degradation pathways involve the hydrolytic opening of the beta-lactam ring and the geometric isomerization of the oxime side chain.

    This guide provides a technical framework for the in vitro evaluation of these degradation products. It synthesizes forced degradation protocols, analytical profiling strategies, and biological activity assessments to ensure regulatory compliance (ICH Q1A/Q1B) and therapeutic safety.

    The Chemistry of Instability

    To evaluate degradation, one must first understand the molecular vulnerabilities of the Aztreonam molecule (

    
    ).
    
    The Beta-Lactam Ring (Hydrolysis)

    The core pharmacophore of Aztreonam is the N-sulfonated monobactam ring. The high ring strain makes the amide bond susceptible to nucleophilic attack (hydrolysis), particularly in acidic or alkaline environments.

    • Mechanism: Nucleophilic attack on the carbonyl carbon of the beta-lactam ring results in ring cleavage.

    • Product: The primary hydrolytic degradant is SQ 26,992 (Open-ring Aztreonam). This transformation destroys the molecule's ability to acylate Penicillin-Binding Proteins (PBPs), rendering it biologically inactive.

    The Oxime Side Chain (Isomerization)

    Aztreonam possesses an aminothiazole oxime side chain in the Z (syn) configuration.[5] This specific geometry is critical for its affinity to PBP3 and resistance to beta-lactamases.

    • Stress Factor: Exposure to UV light or thermal stress facilitates rotation around the C=N double bond.

    • Product: The E-isomer (Anti-Aztreonam). This geometric isomer has significantly reduced affinity for bacterial targets compared to the Z-isomer.

    Forced Degradation Strategy (Stress Testing)

    Expert Insight: The goal of forced degradation is not just to destroy the drug, but to achieve 5–20% degradation. This range allows for the identification of secondary degradants without complicating the chromatogram with unrealistic tertiary breakdown products.

    Protocol Overview

    The following conditions are designed to elucidate intrinsic stability characteristics and validate analytical methods.

    Stress TypeConditionDurationTarget DegradationKey Degradant(s)
    Hydrolytic (Acid) 0.1 N HCl at 60°C24–48 Hours10–20%Open-ring Aztreonam (SQ 26,992), Desulfated Aztreonam
    Hydrolytic (Base) 0.01 N NaOH at 60°C1–4 Hours>20% (Rapid)Open-ring Aztreonam (Rapid hydrolysis)
    Oxidative 3%
    
    
    at RT
    1–2 Hours10–20%N-oxides, Desulfated products
    Thermal 60°C (Solid State)7–14 Days5–10%E-isomer, Dimerization products
    Photolytic UV Light (ICH Q1B)1.2 million lux·h5–15%E-isomer (Anti-Aztreonam)

    Critical Control: Aztreonam is highly unstable in alkaline conditions. Use lower concentrations of NaOH (0.01 N) and frequent sampling to prevent complete degradation within minutes.

    Analytical Characterization Workflow

    A stability-indicating HPLC method is required to separate the parent peak from its degradants.

    HPLC Method Parameters
    • Column: C18 Reversed-Phase (e.g., Waters Symmetry or YMC-Pack ODS-AQ), 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: Phosphate Buffer (pH 3.0) + Methanol (90:10).

    • Mobile Phase B: Acetonitrile.[3]

    • Elution: Gradient elution is preferred to elute non-polar impurities (like the E-isomer) which may have different retention characteristics than the polar open-ring metabolites.

    • Detection: UV at 254 nm (aromatic ring) or 293 nm (optimal for Aztreonam).

    • Flow Rate: 1.0 mL/min.

    Workflow Visualization

    The following diagram illustrates the logical flow from stress testing to biological evaluation.

    Aztreonam_Workflow cluster_stress Forced Degradation cluster_products Degradation Products Start Aztreonam API Acid Acid/Base (Hydrolysis) Start->Acid Light UV Light (Photolysis) Start->Light Ox Peroxide (Oxidation) Start->Ox HPLC RP-HPLC Separation (C18, pH 3.0) Acid->HPLC Light->HPLC Ox->HPLC SQ SQ 26,992 (Open Ring) HPLC->SQ Hydrolytic Anti E-Isomer (Anti-Aztreonam) HPLC->Anti Photolytic Desulf Desulfated Impurity HPLC->Desulf Oxidative Bio In Vitro Evaluation (MIC & Cytotoxicity) SQ->Bio Anti->Bio Desulf->Bio

    Caption: Workflow for the generation, separation, and evaluation of Aztreonam degradation products.

    Profiling the Degradants

    Based on LC-MS and NMR structural elucidation, the following impurities are the primary targets for evaluation.

    Impurity IDCommon NameStructure NoteBiological Status
    Impurity III Anti-Aztreonam (E-isomer)Geometric isomer of oximeLow Activity: Poor fit for PBP3 binding pocket.
    Impurity IV SQ 26,992Open beta-lactam ringInactive: Pharmacophore destroyed.
    Impurity II Desulfated AztreonamLoss of
    
    
    group
    Inactive/Low: Sulfonate is key for activation.
    Impurity VII Deamino-open ringLoss of aminothiazole amineInactive: Loss of spectrum-determining group.

    In Vitro Biological Impact

    While analytical methods quantify impurities, biological assays confirm the clinical implications (potency loss vs. toxicity).

    Antimicrobial Potency Assay (MIC)

    Since the primary degradants (SQ 26,992 and E-isomer) are pharmacologically inert or weakly active, the presence of degradants correlates directly with a loss of potency.

    Protocol:

    • Organisms: Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922).

    • Method: Broth Microdilution (CLSI M07 guidelines).

    • Preparation: Isolate degradant fractions via preparative HPLC or use stressed samples with known % degradation.

    • Execution:

      • Prepare serial twofold dilutions of Aztreonam standard and degradant fractions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

      • Inoculate with

        
         CFU/mL.
        
      • Incubate at 35 ± 2°C for 16–20 hours.

    • Interpretation:

      • Aztreonam Standard: Expected MIC

        
         µg/mL (depending on strain).
        
      • SQ 26,992: Expected MIC > 128 µg/mL (Inactive).

      • E-Isomer: Expected MIC significantly higher (8–32x) than Z-isomer.

    Cytotoxicity Assessment (Safety)

    Although Aztreonam degradants are generally considered non-toxic, novel impurities from oxidative stress should be screened for unexpected cytotoxicity.

    Protocol (MTT Assay):

    • Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).

    • Dosing: Treat cells with degradant concentrations up to 10x the therapeutic

      
       (approx. 200 µg/mL).
      
    • Incubation: 24 hours at 37°C, 5%

      
      .
      
    • Readout: Add MTT reagent; measure absorbance at 570 nm.

    • Acceptance: Cell viability > 80% relative to control indicates non-cytotoxicity.

    References

    • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Conference on Harmonisation.[3] Link

    • Swabb, E. A., et al. (1983). Metabolism and pharmacokinetics of aztreonam in healthy subjects. Antimicrobial Agents and Chemotherapy.[2][6][7][8][9][10] Link

    • Prakash, V., et al. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmaceutical Methods.[1][2][3][6][9][10][11] Link

    • Ye, Q., et al. (2016). Structural characterization of low level degradants in aztreonam injection. Journal of Pharmaceutical and Biomedical Analysis. Link

    • Creasey, W. A., et al. (1985). Pharmacokinetics of aztreonam in elderly male volunteers. British Journal of Clinical Pharmacology. Link

    Sources

    Advanced Impurity Profiling in Aztreonam Synthesis: A Technical Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The synthesis of Aztreonam, a monocyclic beta-lactam (monobactam), presents unique stability challenges distinct from bicyclic penicillins or cephalosporins.[1] The absence of the fused ring system alters the ring strain and hydrolysis kinetics, while the aminothiazole oxime side chain introduces critical stereochemical liabilities.

    This guide details the identification of "unknown" impurities—specifically focusing on the differentiation between process-related intermediates (e.g., esters) and degradation products (e.g., open-ring metabolites and geometric isomers).[1] It provides a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to resolve these structural anomalies.[1]

    Part 1: The Chemistry of Aztreonam & Impurity Origins[2][3]

    The Monobactam Core & Synthetic Vulnerabilities

    Aztreonam is synthesized via a convergent route involving the coupling of a sulfunated monobactam nucleus with a protected 2-aminothiazole side chain. The primary sources of "unknown" impurities typically stem from three specific chemical events:

    • Beta-Lactam Ring Opening (Hydrolysis): Unlike bicyclic beta-lactams, the monobactam ring is highly susceptible to acid/base hydrolysis, leading to "Open-Ring" amino acid derivatives.[1]

    • Oxime Isomerization (

      
       to 
      
      
      
      shift):
      The C=N double bond on the side chain exists as the active
      
      
      -isomer (Syn).[1] Exposure to light or thermal stress drives conversion to the thermodynamically stable but inactive
      
      
      -isomer (Anti).[1]
    • Incomplete Deprotection: The synthesis often employs tert-butyl esters to protect carboxyl groups.[1] Residual intermediates retaining these groups often appear as late-eluting lipophilic impurities.[1]

    Table of Critical Impurities (Known & Previously "Unknown")

    The following table summarizes impurities that often manifest as "unknowns" during initial HPLC screening.

    Impurity NameStructure/OriginMass Shift (vs API)RRT (Approx)Mechanism
    Aztreonam E-Isomer Geometric isomer (Anti)0 Da (Isobaric)~1.8Photo-isomerization of oxime
    Open-Ring Aztreonam Hydrolyzed lactam bond+18.01 Da (+H₂O)~0.55Acid/Base Hydrolysis
    Desulfated Aztreonam Loss of -SO₃H group-80 Da~1.6Acidic degradation
    Aztreonam t-Butyl Ester Synthetic Intermediate+56.06 Da> 2.0Incomplete deprotection (TFA step)
    Aztreonam Dimer Polymerization+435 DaVariableConcentrated solution aging

    Part 2: Analytical Strategy for "Unknown" Identification

    To identify a truly unknown impurity appearing in a production batch, a linear reliance on retention time is insufficient. The following workflow enforces a causal, multi-dimensional identification strategy.

    Step 1: High-Resolution LC-MS/MS (Q-TOF/Orbitrap)

    Objective: Determine the molecular formula and fragmentation pattern.[1]

    • Protocol:

      • Column: C18 (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

      • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient 5% to 60% B).[1]

      • MS Mode: ESI Positive and Negative switching.

    • Logic:

      • If

        
         = 
        
        
        
        , suspect Hydrolysis (Open Ring).[1]
      • If

        
         is identical to API but RT differs, suspect Isomerization  (
        
        
        
        -isomer).[1]
      • If

        
         = 
        
        
        
        , suspect t-Butyl adduct (Process Intermediate).[1]
    Step 2: Isolation via Preparative HPLC

    Objective: Isolate sufficient mass (2–5 mg) for NMR.[1]

    • Causality: MS provides a formula, but cannot definitively distinguish regioisomers (e.g., where the ring opened) or stereoisomers. Isolation is mandatory for 2D-NMR.[1]

    • Protocol: Scale up the analytical gradient to a 20mm ID Prep column. Collect fractions based on UV threshold (254 nm). Lyophilize fractions immediately to prevent aqueous degradation.

    Step 3: Structural Confirmation via NMR (1D & 2D)

    Objective: Definitive structural elucidation.

    • 1H NMR: Check for the integrity of the beta-lactam protons (usually around 5.0–5.5 ppm).[1] If these shift upfield to 3.0–4.0 ppm, the ring is open.

    • NOESY: Critical for

      
       vs 
      
      
      
      determination. The
      
      
      -isomer shows a spatial correlation (NOE) between the oxime proton and the amide proton; the
      
      
      -isomer does not.[1]

    Part 3: Visualization of Workflows & Pathways

    Diagram 1: The "Unknown" Identification Workflow

    This diagram illustrates the decision tree for characterizing a new impurity peak.

    AnalyticalWorkflow Start Unknown Peak Detected (HPLC-UV > 0.05%) LCMS LC-HRMS Analysis (Q-TOF / Orbitrap) Start->LCMS MassCheck Mass Shift Analysis LCMS->MassCheck Isobaric Same Mass (0 Da) Suspect: Stereoisomer MassCheck->Isobaric No Delta MassChange Mass Shift (+18, +56, -80) Suspect: Degradant/Intermediate MassCheck->MassChange Delta Observed PrepLC Preparative HPLC Isolation Isobaric->PrepLC MassChange->PrepLC NMR NMR (1H, NOESY, HSQC) Structural Elucidation PrepLC->NMR FinalID Impurity Qualified & Structure Confirmed NMR->FinalID

    Caption: Systematic workflow for isolating and identifying unknown impurities using orthogonal analytical techniques.

    Diagram 2: Aztreonam Degradation & Impurity Pathway

    This diagram maps the chemical causality between the API and its major impurities.

    DegradationPathway Intermediate t-Butyl Ester Intermediate (Synthetic Precursor) Aztreonam Aztreonam (API) (Z-Isomer) Intermediate->Aztreonam TFA Deprotection (Incomplete = Impurity) E_Isomer Anti-Aztreonam (E-Isomer Impurity) Aztreonam->E_Isomer UV Light / Heat (Isomerization) OpenRing Open-Ring Aztreonam (Hydrolysis Product) Aztreonam->OpenRing H2O / pH > 7 (Beta-Lactam Hydrolysis) Desulfated Desulfated Aztreonam (Acidic Degradant) Aztreonam->Desulfated Strong Acid / Heat (Loss of SO3)

    Caption: Chemical pathways leading to the formation of major Aztreonam impurities from synthesis and degradation.

    Part 4: Case Study - The "E-Isomer" Challenge

    The most persistent challenge in Aztreonam synthesis is the (E)-isomer (Anti-isomer).[1] Unlike degradation products which can be minimized by controlling moisture and pH, the E-isomer is a thermodynamic inevitability if the process is exposed to light or excessive heat during crystallization.

    Detection Mechanism

    Standard C18 HPLC often fails to resolve the Z and E isomers effectively because their hydrophobicities are nearly identical.

    • Solution: Use a specialized stationary phase or mobile phase modifier.[1]

    • Recommended Method: Phenyl-Hexyl columns or the addition of ion-pairing agents (e.g., tetrabutylammonium hydrogen sulfate) can enhance resolution (

      
      ) between the geometric isomers.[1]
      
    Control Strategy
    • Amber Glassware: All synthesis steps involving the oxime intermediate must be performed in low-actinic (amber) glassware to prevent photo-isomerization.[1]

    • Temperature Control: The final coupling reaction should be maintained below 5°C.

    • Crystallization: Use a solvent system that preferentially precipitates the Z-isomer (e.g., Ethanol/Water), leaving the E-isomer in the mother liquor.

    References

    • Li, Y., et al. (2022). Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis, 210, 114587.[2][3] Retrieved from [Link]

    • Murugan, R., & Narayanan, S. S. (2008).[4] A facile reverse phase high-performance liquid chromatographic method for the determination of related substances of Aztreonam. Analytical Chemistry: An Indian Journal. Retrieved from [Link]

    • PubChem. (n.d.).[1] Open-ring desulfated aztreonam (CID 71587392).[1][5] National Library of Medicine. Retrieved from [Link][1]

    Sources

    Methodological & Application

    Application Notes & Protocols: Aztreonam Impurity F Reference Standard for Pharmaceutical Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    This document provides a comprehensive guide for the use of Aztreonam Impurity F reference standard in the quality control and analytical testing of Aztreonam active pharmaceutical ingredient (API) and finished drug products. Aztreonam, a critical monobactam antibiotic, requires stringent impurity profiling to ensure its safety and efficacy.[1][2][3] This guide details the chemical properties of this compound, proper handling and storage of the reference standard, and a detailed, field-proven High-Performance Liquid Chromatography (HPLC) protocol for its accurate identification and quantification. The methodologies described herein are grounded in established pharmacopeial principles and ICH guidelines to ensure data integrity and regulatory compliance.[4]

    Introduction: The Critical Role of Impurity Profiling for Aztreonam

    Aztreonam is a synthetic β-lactam antibiotic with a unique monocyclic structure, rendering it effective against a wide spectrum of Gram-negative bacteria.[2] In the manufacturing and storage of any pharmaceutical compound, the formation of impurities is inevitable. These impurities can arise from the synthetic route (process-related impurities) or from the degradation of the drug substance over time (degradants). The presence of such impurities, even at trace levels, can potentially impact the drug's safety and efficacy.

    Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities. This necessitates the use of highly pure, well-characterized reference standards for the unambiguous identification and accurate quantification of these compounds.

    This compound, also known as Aztreonam Ethyl Ester, is a known related substance of Aztreonam.[5][6] Its monitoring is crucial for release testing of Aztreonam API and formulated products. This guide serves as a technical resource for researchers and quality control analysts, providing the necessary protocols to effectively utilize the this compound reference standard.

    This compound Reference Standard: Properties and Handling

    A reference standard is a highly purified compound that is used as a measurement benchmark in analytical procedures. The reliability of any impurity analysis is directly dependent on the quality and proper use of its corresponding reference standard.

    Chemical and Physical Properties
    • Chemical Name: (2S,3S)-3-((Z)-2-(2-aminothiazol-4-yl)-2-(((1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy)imino)acetamido)-2-methyl-4-oxoazetidine-1-sulfonic acid[5][7]

    • Synonyms: Aztreonam Ethyl Ester, AZT Impurity F[5][7]

    • CAS Number: 102579-57-7[7]

    • Molecular Formula: C₁₅H₂₁N₅O₈S₂[5][7]

    • Molecular Weight: 463.48 g/mol [5][7]

    Storage, Stability, and Solution Preparation

    The integrity of the reference standard is paramount for generating accurate and reproducible results.

    • Storage: The lyophilized powder should be stored in a tightly sealed container at -20°C to prevent degradation.[5]

    • Stability: Before use, allow the container to equilibrate to room temperature to avoid condensation. Once opened, minimize exposure to atmospheric moisture and light.

    • Solubility: this compound is typically soluble in mixtures of aqueous buffers and organic solvents. A common diluent for HPLC analysis is a mixture of acetonitrile and water or a specified mobile phase. It is recommended to use sonication to ensure complete dissolution.

    Reference Standard Qualification Workflow

    Each new lot of a reference standard must be rigorously qualified to confirm its identity and purity before it can be used for routine analysis. This process establishes its suitability for its intended analytical purpose.

    cluster_0 Reference Standard Qualification A Receive New Lot of Reference Standard B Structural Confirmation (NMR, MS) A->B Identity C Purity Assessment (HPLC, >99.5%) B->C Verified D Water Content (Karl Fischer) C->D Purity Check E Residual Solvents (GC) D->E Content F Assign Purity Value (Mass Balance) E->F Calculate G Issue Certificate of Analysis (CoA) F->G Finalize

    Caption: Workflow for qualifying a new reference standard lot.

    Analytical Method: Reversed-Phase HPLC

    Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard and most effective technique for separating Aztreonam from its process-related impurities and degradation products.[4][8] The method's ability to resolve compounds with subtle structural differences makes it ideal for impurity profiling.

    Recommended HPLC Protocol

    This protocol is a robust starting point for the analysis of this compound. Method optimization may be required depending on the specific instrumentation and sample matrix.

    Parameter Condition Rationale
    Instrumentation Liquid Chromatograph with UV DetectorStandard for pharmaceutical analysis, providing necessary sensitivity and reproducibility.[4]
    Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for separating Aztreonam and its related substances.[1][4][8]
    Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidA buffered aqueous phase controls the ionization state of the analytes, ensuring consistent retention times and peak shapes.[4][8][9]
    Mobile Phase B Acetonitrile or MethanolThe organic modifier used to elute compounds from the C18 column. Acetonitrile often provides better peak shape and lower backpressure.
    Gradient/Isocratic Isocratic or Gradient (as required)An isocratic method using a mixture like Buffer:Methanol (4:1) can be effective.[9] A gradient may be needed to resolve all impurities from the main peak.
    Flow Rate 1.0 mL/minA typical flow rate that balances analysis time with separation efficiency and system pressure.[10]
    Column Temperature Ambient or 30°CMaintaining a constant temperature ensures retention time reproducibility.
    Detection Wavelength 254 nmA common wavelength for detecting Aztreonam and its impurities, offering good sensitivity.[4][10]
    Injection Volume 10 - 20 µLA standard volume for analytical HPLC.[8]

    Experimental Protocols: Solution Preparation

    Accurate preparation of solutions is fundamental to achieving reliable quantitative results. Use Class A volumetric glassware and an analytical balance.

    Preparation of Mobile Phase A (Buffer)
    • Accurately weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and transfer to a 1000 mL beaker.

    • Add approximately 900 mL of HPLC-grade water and stir until fully dissolved.

    • Adjust the pH of the solution to 3.0 ± 0.05 using dilute phosphoric acid.

    • Transfer the solution to a 1000 mL volumetric flask and add water to the mark.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates and degas before use.

    Preparation of Impurity F Standard Stock Solution (e.g., 100 µg/mL)
    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of the diluent (e.g., Mobile Phase).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

    Preparation of Working Standard Solution (e.g., 1.0 µg/mL)
    • Pipette 1.0 mL of the Standard Stock Solution (100 µg/mL) into a 100 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly. This solution is often used to represent the specification limit (e.g., 0.1%) relative to the sample concentration.

    Preparation of Sample Solution (e.g., 1.0 mg/mL of Aztreonam)
    • Accurately weigh approximately 100 mg of the Aztreonam API or an equivalent amount of powdered finished product into a 100 mL volumetric flask.[8]

    • Add approximately 70 mL of the diluent.

    • Sonicate for 10-15 minutes or until fully dissolved.

    • Allow the solution to cool to room temperature.

    • Dilute to the mark with the diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    System Suitability and Method Validation

    System Suitability Testing (SST)

    Before injecting any samples, the chromatographic system must be verified to ensure it is capable of providing accurate and precise results. This is achieved by injecting a System Suitability Solution (SSS).

    Parameter Typical Acceptance Criteria Purpose
    Resolution (R) R ≥ 2.0 between Aztreonam and the closest eluting impurity (e.g., E-Isomer).[8][9]Ensures that adjacent peaks are sufficiently separated for accurate integration.
    Tailing Factor (T) T ≤ 2.0 for the Aztreonam peak.[8][9]Measures peak symmetry. High tailing can compromise peak integration and resolution.
    Relative Standard Deviation (RSD) RSD ≤ 2.0% for the peak area from ≥5 replicate injections of the standard solution.[9]Demonstrates the precision of the injector and the overall system.
    Theoretical Plates (N) N > 2000Indicates the efficiency of the column separation.
    Principles of Method Validation

    The described HPLC method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose. This process is a self-validating system that ensures the trustworthiness of the results.

    cluster_1 ICH Q2(R1) Method Validation A Specificity (Discrimination from other components) B Linearity (Proportional response to concentration) A->B D Accuracy (Closeness to true value) A->D C Range (Interval of reliable quantification) B->C F Detection Limit (LOD) (Lowest detectable concentration) B->F E Precision (Repeatability & Intermediate) D->E H Robustness (Insensitivity to small method changes) E->H G Quantitation Limit (LOQ) (Lowest quantifiable concentration) F->G G->H I Validated Method H->I

    Caption: Core parameters for analytical method validation.

    Data Analysis and Calculation

    The amount of this compound in a sample is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the standard chromatogram.

    Calculation Formula

    % Impurity F = (AreaImpF_Sample / AreaImpF_Std) × (ConcStd / ConcSample) × (PurityStd / 100) × 100

    Where:

    • AreaImpF_Sample = Peak area of Impurity F in the sample solution chromatogram.

    • AreaImpF_Std = Peak area of Impurity F in the working standard solution chromatogram.

    • ConcStd = Concentration of this compound in the working standard solution (e.g., in mg/mL).

    • ConcSample = Concentration of Aztreonam in the sample solution (e.g., in mg/mL).

    • PurityStd = Purity of the this compound reference standard as stated in its Certificate of Analysis (e.g., 99.8%).

    Conclusion

    The accurate control of impurities is a non-negotiable aspect of pharmaceutical quality assurance. The use of a high-quality, well-characterized this compound reference standard is fundamental to this process. By implementing the robust HPLC protocol, proper solution handling, and rigorous system suitability checks detailed in these application notes, analytical laboratories can ensure the generation of reliable, reproducible, and regulatory-compliant data. This diligence is essential for guaranteeing the quality, safety, and efficacy of Aztreonam products for patients.

    References

    • METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g. (n.d.). International Journal of Pharmacy and Technology. Retrieved February 22, 2026, from [Link]

    • da Cunha, L. R., et al. (2017). Development and validation of an ecological, new and rapid stability-indicating High Performance Liquid Chromatographic method for quantitative determination of aztreonam in lyophilized powder for injection. Drug Analysis Research. Retrieved February 22, 2026, from [Link]

    • Murugan, R., & Narayanan, S. S. (2009). A facile reverse phase high-performance liquid chromatographic method for the determination of related substances of Aztreonam. Analytical Chemistry: An Indian Journal. Retrieved February 22, 2026, from [Link]

    • Liao, Z. J. (2010). HPLC determination of the related substances in aztreonam for injection. Semantic Scholar. Retrieved February 22, 2026, from [Link]

    • Ye, Q., et al. (2016). Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 22, 2026, from [Link]

    • Prakash, V., et al. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmaceutical Methods. Retrieved February 22, 2026, from [Link]

    • da Cunha, L. R., et al. (2017). DEVELOPMENT AND VALIDATION OF AN ECOLOGICAL, NEW AND RAPID STABILITY-INDICATING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR QUANTITATIVE DETERMINATION OF AZTREONAM IN LYOPHILIZED POWDER FOR INJECTION. ResearchGate. Retrieved February 22, 2026, from [Link]

    • Aztreonam USP Impurity F(Aztreonam Ethyl Ester) CAS 78110-38-020008007. (n.d.). Caming Pharmaceutical Ltd. Retrieved February 22, 2026, from [Link]

    • Aztreonam Impurities. (n.d.). SynZeal. Retrieved February 22, 2026, from [Link]

    • USP Monographs: Aztreonam. (n.d.). USP-NF. Retrieved February 22, 2026, from [Link]

    • Aztreonam-Impurities. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]

    Sources

    "use of Aztreonam Impurity F in ANDA and DMF filing"

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Qualification and Control of Aztreonam Impurity F (Ethyl Ester) in Regulatory Filings

    Part 1: Introduction & Regulatory Disambiguation

    In the context of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), the characterization of impurities is the linchpin of Module 3 (3.2.S.3.2). For Aztreonam, a monobactam antibiotic, Impurity F presents a specific challenge due to nomenclature variations across pharmacopoeias.

    Crucial Definition: For the purpose of this protocol, Impurity F refers to the Aztreonam Ethyl Ester , as designated by the USP (United States Pharmacopeia).

    • Chemical Name: 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methyl-propanoic acid, 1-ethyl ester.[1]

    • CAS Number: 102579-57-7[1][2][3]

    • Molecular Formula: C₁₅H₂₁N₅O₈S₂

    • Classification: Process-Related Impurity (Non-degradant).

    ⚠️ Warning: In European Pharmacopoeia (EP) contexts, letter designations may differ. Researchers must verify the chemical structure rather than relying solely on the letter code. This guide focuses on the Ethyl Ester (USP Impurity F) .

    Part 2: Regulatory Strategy (ICH Q3A/B & M7)

    When filing an ANDA, the control of Impurity F must follow a "Self-Validating" logic. You are not just reporting a number; you are proving process control.

    Origin & Fate Mapping

    Impurity F is typically formed via esterification of the Aztreonam carboxylic acid moiety when the synthesis or purification process involves Ethanol .

    • Mechanism: Acid-catalyzed esterification during crystallization or work-up.

    • Control Strategy: If Ethanol is used as a solvent (Class 3), the formation of Impurity F is a Critical Quality Attribute (CQA).

    Qualification Thresholds (ICH Q3A)

    Aztreonam is often administered in high doses (up to 8 g/day for Cystic Fibrosis).

    • Maximum Daily Dose (MDD): > 2 g/day .

    • Reporting Threshold: 0.05%.

    • Identification Threshold: 0.10%.

    • Qualification Threshold: 0.15% (or 1.0 mg/day, whichever is lower).

      • Note: Since 1.0 mg is extremely low for an 8g dose, the percentage limit usually drives the specification.

    Genotoxicity Assessment (ICH M7): The ethyl ester is generally considered a Class 5 impurity (No structural alert/Non-mutagenic) provided the parent API is non-mutagenic. However, an in silico assessment (e.g., DEREK/SARAH) report must be included in Module 3.2.S.3.2 to confirm this status.

    Part 3: Analytical Protocol (HPLC/UPLC)

    The separation of the Ethyl Ester (Impurity F) from the parent Aztreonam requires a gradient method due to the significant hydrophobicity difference. The Ester is less polar and will elute significantly later than the parent peak.

    Method Development Logic
    • Column: C18 (L1) is standard. However, a C8 (L7) is often preferred for Aztreonam to reduce the excessive retention of the ester, sharpening the peak shape.

    • pH Control: Aztreonam is acidic. The mobile phase pH must be controlled (typically pH 2.5 - 3.0) to suppress ionization of the carboxylic acid, ensuring robust retention and separation from early eluting polar degradants (like the open-ring forms).

    Standard Operating Procedure (SOP) Recommendation
    ParameterSpecificationRationale
    Column Waters Symmetry C18 or Equiv, 250 x 4.6 mm, 5 µmHigh surface area for resolution of isomers and esters.
    Mobile Phase A 0.05 M KH₂PO₄ (pH 2.5 with H₃PO₄)Suppresses silanol activity; stabilizes Aztreonam.
    Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength for the hydrophobic Ethyl Ester.
    Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.
    Detection UV @ 254 nm (or 206 nm)254 nm is specific to the aminothiazole ring; 206 nm is more sensitive but prone to baseline drift.
    Column Temp 25°C - 30°CControls mass transfer kinetics.
    Gradient Program (Time-Based)
    Time (min)% Mobile Phase A% Mobile Phase BEvent
    0.0955Equilibration
    5.0955Isocratic Hold (Polar impurities)
    25.04060Linear Ramp (Elute Impurity F)
    30.04060Wash
    31.0955Re-equilibration

    Part 4: Validation & System Suitability

    To ensure the data is "Self-Validating" for the FDA/EMA reviewer, you must establish a Relative Response Factor (RRF).

    Relative Response Factor (RRF) Determination

    The ethyl ester lacks the free carboxylic acid but retains the aminothiazole chromophore.

    • Hypothesis: The UV absorption at 254 nm is driven by the thiazole ring, common to both API and Impurity.

    • Protocol: Inject 5 concentrations of Aztreonam RS and Impurity F RS (Linearity range: LOQ to 150% of limit).

    • Calculation:

      
      
      
    • Expected RRF: Typically 0.9 - 1.1 . If RRF is within 0.8-1.2, you may often use a correction factor of 1.0 (subject to validation), but calculating the exact RRF is preferred for DMF precision.

    System Suitability Criteria (SST)
    • Resolution (Rs): > 2.0 between Aztreonam and Impurity F (Note: They are usually far apart, so this is easy).

    • Tailing Factor: < 1.5 for Impurity F (Esters can tail on older columns).

    • S/N Ratio: > 10 for the LOQ solution.

    Part 5: Visualization of Workflows

    Diagram 1: Impurity Fate Mapping (Synthesis to Filing)

    This diagram illustrates where Impurity F enters the process and how it is gated before filing.

    AztreonamImpurityFate cluster_control Control Strategy RawMat Raw Materials (Aztreonam Free Acid) Reaction Crystallization/Workup (Acidic Conditions) RawMat->Reaction Solvent Solvent System (Ethanol/Methanol) Solvent->Reaction Potential Esterification Source ImpurityF Formation of Impurity F (Ethyl Ester) Reaction->ImpurityF Side Reaction Purification Purification Step (Recrystallization) Reaction->Purification ImpurityF->Purification Co-elutes? Testing QC Testing (HPLC Method) Purification->Testing Batch Release Filing ANDA/DMF Filing (Module 3.2.S.3.2) Testing->Filing Data < 0.15%

    Caption: Fate mapping of Aztreonam Ethyl Ester (Impurity F) identifying critical control points in the synthesis workflow.

    Diagram 2: Analytical Validation Logic

    This diagram details the decision tree for validating the impurity method.

    ValidationLogic Start Start Validation (Impurity F) Specificity Specificity Check (Stress Studies) Start->Specificity Separation Is Impurity F Resolved (Rs > 2.0)? Specificity->Separation Separation->Start No (Optimize Gradient) Linearity Linearity & Range (LOQ to 150%) Separation->Linearity Yes RRF_Calc Calculate RRF (Slope Imp / Slope API) Linearity->RRF_Calc RRF_Check Is RRF 0.8 - 1.2? RRF_Calc->RRF_Check Use_Correction Use Calculated RRF in Formula RRF_Check->Use_Correction Yes Investigate Investigate Detection Difference RRF_Check->Investigate No Final_Method Finalize Method for Module 3 Use_Correction->Final_Method Investigate->Final_Method

    Caption: Decision tree for the analytical validation of this compound, focusing on RRF determination.

    Part 6: Application Note Summary for Filing

    When drafting the Justification of Specifications in your ANDA:

    • Identification: Explicitly identify the impurity as Aztreonam Ethyl Ester (USP Impurity F).[4] Do not leave it as "Unspecified".

    • Safety Rationale: If levels are below the ICH Q3A qualification threshold (0.15%), cite the guideline. If above, provide the in silico mutagenicity report (Class 5) and reference the LD50 of the ester (usually comparable to parent) or conduct a bridging tox study.

    • Batch Data: Present data from 3 exhibit batches showing the impurity is consistently controlled (process capability).

    References

    • United States Pharmacopeia (USP). Aztreonam Monograph: Related Compounds. USP-NF. (Verified as USP Impurity F - Ethyl Ester).[4]

    • European Pharmacopoeia (Ph. Eur.). Aztreonam Monograph 01/2017:0936. (Provides context for impurity designations).

    • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[5] (Establishes reporting thresholds).

    • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. (Protocol for genotoxicity assessment).[2]

    • SynZeal Research. Aztreonam Ethyl Ester (USP Impurity F) Characterization Data. (Reference for CAS 102579-57-7).[1][2][3]

    Sources

    Application Note & Protocol: A Stability-Indicating RP-HPLC Assay for Aztreonam and Its Impurities

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract & Introduction

    Aztreonam is a synthetic monocyclic β-lactam antibiotic (monobactam) with potent bactericidal activity primarily against Gram-negative aerobic pathogens.[1][2] Its unique structure confers resistance to some β-lactamases. Ensuring the purity and stability of Aztreonam in bulk drug substances and finished pharmaceutical products is critical for its safety and efficacy. A stability-indicating assay method (SIAM) is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[3]

    The International Council for Harmonisation (ICH) guidelines mandate the use of validated stability-indicating methods for the analysis of stability samples.[4][5] This application note details a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Aztreonam and the separation of its related substances. The method's stability-indicating capability is demonstrated through comprehensive forced degradation studies, where the drug substance is subjected to acid, base, oxidative, thermal, and photolytic stress. This protocol is designed for researchers, quality control analysts, and drug development professionals involved in the analysis of Aztreonam.

    Method Principle & Rationale

    The selected methodology employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. Aztreonam, a polar molecule, along with its potential impurities, is separated on a C18 stationary phase. The mobile phase composition and pH are critical parameters optimized for achieving selectivity and ideal peak shapes. A slightly acidic pH (around 3.0) is often used to suppress the ionization of acidic functional groups, enhancing retention and improving peak symmetry.[6][7] The method utilizes a Photo Diode Array (PDA) or UV detector for the quantification of Aztreonam and its impurities, typically at a wavelength where the analyte exhibits significant absorbance.[1][8]

    The validation of this method is performed in accordance with ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][9][10]

    Experimental Protocol

    Materials and Reagents
    • Reference Standards: USP Aztreonam RS, USP Aztreonam E-Isomer RS, and other known impurity standards.[7][11]

    • Solvents: HPLC-grade Methanol, Acetonitrile, and Ethanol.[1][6][12]

    • Buffers and Reagents: Monobasic Potassium Phosphate, Orthophosphoric Acid, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂), all of analytical grade.[6][7]

    • Water: HPLC-grade or purified water (e.g., Milli-Q or equivalent).

    Instrumentation and Chromatographic Conditions

    The following conditions have been established as a robust starting point. Minor adjustments may be necessary depending on the specific instrumentation and column used.

    ParameterConditionRationale
    HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV DetectorProvides reliable and reproducible performance for quantitative analysis.
    Column Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)C18 chemistry provides excellent retention and selectivity for polar compounds like Aztreonam.[1]
    Mobile Phase A: Phosphate Buffer (pH 3.0) B: AcetonitrileA buffered aqueous-organic mobile phase is standard for RP-HPLC to control ionization and achieve good separation.[6][7]
    Gradient Time (min): 0, %B: 10; Time (min): 25, %B: 70; Time (min): 30, %B: 10A gradient elution is necessary to elute both the polar Aztreonam and potentially less polar degradation products within a reasonable runtime.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.[6][12]
    Column Temp. 30 °CControlled temperature ensures reproducible retention times and peak shapes.
    Detection UV at 270 nm or 292 nmWavelengths where Aztreonam shows strong absorbance, providing good sensitivity.[1][7]
    Injection Vol. 20 µLA typical injection volume that balances sensitivity with potential peak distortion from overloading.
    Preparation of Solutions
    • Buffer Preparation (pH 3.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.[7] Filter through a 0.45 µm membrane filter before use.

    • Standard Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of USP Aztreonam RS into a 25-mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[7]

    • Working Standard Solution (approx. 100 µg/mL): Dilute the Standard Stock Solution 1:10 with the mobile phase.

    • Sample Preparation (from lyophilized powder): Reconstitute the vial as per its label instructions. Transfer an accurately weighed portion of the powder equivalent to about 25 mg of Aztreonam into a 25-mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.

    Forced Degradation Studies Protocol

    Forced degradation (stress testing) is essential to demonstrate the specificity and stability-indicating nature of the method.[3][13] The goal is to achieve 5-20% degradation of the active ingredient.[3]

    Workflow for Forced Degradation

    Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Aztreonam Drug Substance/Product Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Expose to Oxidative Oxidation (e.g., 3% H₂O₂, RT) API->Oxidative Expose to Thermal Thermal Stress (e.g., 105°C, 8 hrs) API->Thermal Expose to Photo Photolytic Stress (ICH Q1B Guidelines) API->Photo Expose to Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Inject Inject into HPLC System Dilute->Inject Analyze Analyze Chromatograms (Peak Purity, % Degradation) Inject->Analyze

    Caption: Workflow for subjecting Aztreonam to forced degradation.

    Step-by-Step Stress Protocols

    For each condition, prepare a sample of Aztreonam at approximately 1 mg/mL.

    • Acid Hydrolysis: Add 1 mL of 1.0M HCl to the sample solution. Heat at 80°C for 2 hours. Cool, neutralize with 1.0M NaOH, and dilute to the target concentration with the mobile phase.[8]

    • Base Hydrolysis: Add 1 mL of 1.0M NaOH to the sample solution. Keep at room temperature for 30 minutes. Neutralize with 1.0M HCl and dilute to the target concentration.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to the sample solution. Keep at room temperature for 1 hour.[1] Dilute to the target concentration.

    • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 8 hours.[8] After cooling, prepare the sample solution as usual.

    • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare the sample solution as usual.

    After injection, analyze the chromatograms for the appearance of new peaks and the decrease in the area of the Aztreonam peak. Perform peak purity analysis using the PDA detector to confirm that the Aztreonam peak is spectrally pure in all stressed samples, thus proving specificity.[6][8]

    Method Validation Protocol (as per ICH Q2(R1))

    The analytical method must be validated to demonstrate its suitability for its intended purpose.[4][5]

    Method_Validation_Workflow cluster_params Validation Parameters MV Method Validation (ICH Q2(R1)) Specificity Specificity MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision (Repeatability & Intermediate) MV->Precision LOD LOD MV->LOD LOQ LOQ MV->LOQ Robustness Robustness MV->Robustness

    Caption: Key parameters for analytical method validation per ICH Q2(R1).

    Validation Parameters
    • Specificity: As demonstrated in the forced degradation study, the method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradants.[1][5]

    • Linearity: Analyze a minimum of five concentrations of Aztreonam standard solution over a specified range (e.g., 50-150% of the target concentration). Plot a graph of peak area versus concentration and calculate the correlation coefficient (r), which should be ≥ 0.999.[8]

    • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.[8]

    • Accuracy (Recovery): Perform recovery studies by spiking a placebo mixture with known amounts of Aztreonam at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. The mean recovery should be within 98.0-102.0%.[3]

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate samples of Aztreonam at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.[8]

      • Intermediate Precision: Repeat the assay on a different day, with a different analyst, or on different equipment. The RSD between the two sets of data should be evaluated.[8]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by injecting progressively lower concentrations of the standard.[6] Typically, the signal-to-noise ratio is 3:1 for LOD and 10:1 for LOQ.

    • Robustness: Intentionally introduce small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and evaluate the impact on the results, particularly system suitability parameters.[1]

    System Suitability

    Before starting any analysis, the chromatographic system must be equilibrated and its suitability verified. Inject the standard solution five or six times.

    ParameterAcceptance Criteria
    Tailing Factor (Asymmetry) ≤ 2.0[7]
    Theoretical Plates (N) ≥ 2000[1]
    % RSD of Peak Areas ≤ 2.0%[7]
    Resolution (R) ≥ 2.0 between Aztreonam and the closest eluting peak (e.g., E-isomer).[7]

    Conclusion

    The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantification of Aztreonam and the separation of its impurities. The successful resolution of the parent drug from its degradation products generated under various stress conditions confirms the stability-indicating nature of the assay. This method is suitable for routine quality control analysis and for stability studies of Aztreonam in bulk and finished dosage forms.

    References

    • de Figueiredo, A. L., Kogawa, A. C., & Salgado, H. R. N. (2017). Development and validation of an ecological, new and rapid stability-indicating High Performance Liquid Chromatographic method for quantitative determination of aztreonam in lyophilized powder for injection. Drug Analytical Research, 1, 24-30. (URL: Provided by grounding tool, specific URL not available in snippet)
    • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (URL: [Link])

    • Harikrishna, R., & Shanmugapandiyan, P. (2016). METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g. International Journal of Pharmacy & Therapeutics, 7(3), 121-128. (URL: Provided by grounding tool, specific URL not available in snippet)
    • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (URL: [Link])

    • ICH. (1996). Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (URL: [Link])

    • ICH. (2023). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (URL: [Link])

    • Prakash, V., Suresh, J., & Konari, S. N. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmaceutical Methods, 9(1), 38-43. (URL: Provided by grounding tool, specific URL not available in snippet)
    • USP. (2006). USP Monographs: Aztreonam. USP29-NF24. (URL: Provided by grounding tool, specific URL not available in snippet)
    • USP. (2025). Aztreonam. United States Pharmacopeia. (URL: [Link])

    • EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (URL: [Link])

    • ResearchGate. (2026). DEVELOPMENT AND VALIDATION OF AN ECOLOGICAL, NEW AND RAPID STABILITY-INDICATING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FOR QUANTITATIVE DETERMINATION OF AZTREONAM IN LYOPHILIZED POWDER FOR INJECTION. (URL: [Link])

    • Semantic Scholar. (2017). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. (URL: [Link])

    • PubMed. (2016). Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation. (URL: [Link])

    • ResearchGate. (2017). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form | Request PDF. (URL: [Link])

    • Omics Online. (n.d.). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. (URL: Provided by grounding tool, specific URL not available in snippet)
    • USP. (2013). 2584 Aztreonam / Official Monographs USP 36. (URL: Provided by grounding tool, specific URL not available in snippet)
    • SynZeal. (n.d.). Aztreonam Impurities. (URL: [Link])

    • PubMed. (1999). Drug degradation during HPLC analysis of aztreonam: effect on pharmacokinetic parameter estimation. (URL: [Link])

    • Scribd. (n.d.). Aztreonam. (URL: [Link])

    • Drugs.com. (2025). Aztreonam Monograph for Professionals. (URL: [Link])

    • Cbg-meb.nl. (2010). Core Safety Profile: Aztreonam. (URL: Provided by grounding tool, specific URL not available in snippet)
    • European Medicines Agency. (2024). Emblaveo, INN-aztreonam / avibactam. (URL: [Link])

    • Sonawane, S., Jadhav, S., Rahade, P., Chhajed, S., & Kshirsagar, S. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Chromatography Research International, 2014, 602396. (URL: [Link])

    Sources

    "protocol for isolation and purification of Aztreonam Impurity F"

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Scope

    This technical guide details the isolation and purification of Aztreonam Impurity F , identified pharmacopoeially (USP/EP contexts) as Aztreonam Ethyl Ester (CAS: 102579-57-7).

    While Aztreonam (AZT) is a robust monobactam antibiotic, its impurity profile is complex due to the lability of the

    
    -lactam ring and the reactivity of the oxime side chain. Impurity F typically arises during manufacturing processes involving ethanolic crystallization or through transesterification during storage in alcohol-containing media.
    

    Target Analyte Profile:

    • Common Name: this compound (Aztreonam Ethyl Ester).[1][2]

    • Chemical Name: 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid, 1-ethyl ester.[3][4]

    • Molecular Formula:

      
      [2][3]
      
    • Molecular Weight: 463.49 g/mol (approx. +28 Da vs. Aztreonam).

    • Polarity: Less polar than Aztreonam (elutes later on Reverse Phase).

    Strategic Approach & Causality

    To successfully isolate Impurity F with

    
     purity, we must address three critical physicochemical challenges:
    
    • 
      -Lactam Instability:  The azetidinone ring is susceptible to hydrolysis at high pH (>8.0) and strong acidic conditions. Causality:  The isolation protocol must maintain a pH window of 3.0–6.5 to prevent the formation of Ring-Open impurities (Impurity A/Related Compound A).
      
    • Z/E Isomerization: The oxime ether linkage can isomerize from the active Z (syn) form to the inactive E (anti) form upon exposure to UV light or heat. Causality: All steps must be performed under amber light or low-actinic conditions.

    • Solubility Differential: Impurity F is an ester, making it significantly more hydrophobic than the zwitterionic parent drug. Causality: We utilize this hydrophobicity shift in the Preparative HPLC strategy, employing a high-organic gradient to resolve it from the main peak.

    Protocol Phase I: Targeted Enrichment (Synthesis)

    Note: If isolating from natural mother liquor, skip to Phase II. However, natural abundance is often too low (<0.1%) for efficient isolation. We recommend "spiking" or synthesizing a crude mixture.

    Objective: Generate a crude mixture containing ~10-15% Impurity F to maximize preparative yield.

    Reagents:

    • Aztreonam API (Standard Grade)

    • Absolute Ethanol (Anhydrous)

    • Thionyl Chloride (

      
      ) or HCl gas
      
    • Dichloromethane (DCM)

    Procedure:

    • Preparation: Suspend Aztreonam (1.0 g) in absolute Ethanol (20 mL) at

      
      .
      
    • Activation: Add catalytic

      
       (0.1 eq) dropwise. Rationale: Generates in-situ HCl to catalyze Fischer esterification without destroying the 
      
      
      
      -lactam ring, provided temperature is controlled.
    • Reaction: Stir at

      
       for 2 hours. Monitor by HPLC.
      
      • Stop Criteria: When the peak at RRT ~1.4 (Impurity F) reaches ~15% area. Do not push for full conversion to avoid ring opening.

    • Quench: Neutralize with solid Sodium Bicarbonate (

      
      ) to pH 6.0.
      
    • Workup: Evaporate ethanol under reduced pressure (

      
      ). Re-dissolve residue in Mobile Phase A (Buffer).
      

    Protocol Phase II: Preparative HPLC Isolation

    This is the core separation step. We utilize a C18 stationary phase with a specific surface area optimized for polar/non-polar discrimination.

    System Requirements:

    • Instrument: Preparative HPLC (e.g., Agilent 1290 Infinity II Prep or equivalent).

    • Detection: UV-Vis at 254 nm (aromatic thiazole) and 215 nm (amide backbone).

    • Column: Phenomenex Luna C18(2) or Waters XBridge Prep C18 (

      
      , 
      
      
      
      ).

    Chromatographic Conditions:

    ParameterSettingRationale
    Flow Rate 15.0 mL/minOptimized for 21.2mm ID column linear velocity.
    Mobile Phase A 20 mM Ammonium Acetate (pH 4.5)Buffers the sulfonic acid group; pH 4.5 minimizes hydrolysis.
    Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for the hydrophobic ethyl ester.
    Temperature Ambient (
    
    
    )
    Elevated temp increases risk of degradation.
    Injection Vol 1.0 - 2.0 mLBased on column loading capacity (approx 50mg on-column).

    Gradient Program:

    Time (min)% Mobile Phase BEvent
    0.05%Equilibration
    5.05%Load/Desalt
    25.040%Linear Gradient (Elution of Aztreonam ~12 min)
    35.060%Elution of Impurity F (~28-32 min)
    36.090%Wash
    45.05%Re-equilibration

    Fraction Collection Logic:

    • Trigger: Slope + Threshold.

    • Target Window: Collect peaks eluting between RRT 1.3 and 1.5 relative to the main Aztreonam peak.

    • Note: Impurity F is the major peak after the main drug.

    Protocol Phase III: Post-Processing & Lyophilization

    Because the mobile phase contains non-volatile salts (Ammonium Acetate), a desalting step or sublimation logic is required.

    • Pooling: Combine fractions containing Impurity F (Purity > 98% by analytical HPLC).

    • Concentration: Remove Acetonitrile using a Rotary Evaporator at

      
       (High Vacuum). Do not heat above 
      
      
      
      .
    • Desalting (Optional but Recommended):

      • Pass the aqueous concentrate through a C18 SPE cartridge.

      • Wash with water (removes Ammonium Acetate).

      • Elute Impurity F with Methanol/Water (50:50).

    • Lyophilization: Freeze drying is mandatory.

      • Cycle: Freeze to

        
        . Primary drying at 
        
        
        
        (100 mTorr). Secondary drying at
        
        
        .
    • Storage: Store under Argon at

      
      . The ester is prone to hydrolysis if exposed to moisture at room temperature.
      

    Visualization: Isolation Workflow

    The following diagram illustrates the logical flow from crude mixture to isolated standard, highlighting critical decision nodes.

    Aztreonam_Isolation Start Crude Aztreonam Mixture (Spiked or Mother Liquor) Check_Content Analytical HPLC Check Impurity F > 1.0%? Start->Check_Content Enrichment Enrichment Protocol (EtOH + Cat. HCl, 0°C) Check_Content->Enrichment No (<1%) Prep_HPLC Preparative HPLC C18, NH4OAc/ACN Gradient Check_Content->Prep_HPLC Yes (>1%) Enrichment->Prep_HPLC Fraction_Analysis Fraction Analysis (Purity > 98%?) Prep_HPLC->Fraction_Analysis Fraction_Analysis->Prep_HPLC Re-inject (Fail) Pool_Conc Pool & Concentrate (Rotovap < 30°C) Fraction_Analysis->Pool_Conc Pass Desalt SPE Desalting (Remove Buffer Salts) Pool_Conc->Desalt Lyophilize Lyophilization (-45°C to 20°C) Desalt->Lyophilize Final_Product This compound (Ethyl Ester Standard) Lyophilize->Final_Product

    Caption: Workflow for the targeted enrichment and chromatographic isolation of this compound.

    Analytical Validation (Self-Validating System)

    To ensure the isolated solid is indeed Impurity F, compare against the following reference data.

    A. Mass Spectrometry (ESI-MS)
    • Mode: Positive Ion Mode (

      
      ).
      
    • Parent Drug (Aztreonam):

      
       Da.
      
    • Impurity F (Ethyl Ester):

      
       Da.
      
    • Validation Check: A mass shift of +28 Da (Ethyl vs Acid) confirms the esterification.

    B. NMR Spectroscopy ( , 400 MHz, DMSO- )

    The diagnostic signals distinguishing Impurity F from Aztreonam are the ethyl group protons.

    PositionChemical Shift (
    
    
    )
    MultiplicityIntegrationAssignment
    Ethyl (
    
    
    )
    1.18 - 1.22 ppmTriplet (
    
    
    )
    3HEster terminal methyl
    Ethyl (
    
    
    )
    4.05 - 4.15 ppmQuartet (
    
    
    )
    2HEster methylene
    Gem-Dimethyl 1.42 ppmSinglet (
    
    
    )
    6HIsobutyric acid moiety
    Thiazole 6.75 ppmSinglet (
    
    
    )
    1HAromatic ring proton
    C. Infrared Spectroscopy (FT-IR)
    • Carbonyl Stretch (Ester): Look for a new band at ~1735-1750 cm⁻¹ , distinct from the amide/lactam carbonyls.

    References

    • European Pharmacopoeia (Ph. Eur.) . Aztreonam Monograph 10.0. Strasbourg: Council of Europe. (Defines Impurity Profile and System Suitability).

    • United States Pharmacopeia (USP) . Aztreonam: USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention. (Identifies Related Compounds).

    • Wang, J., et al. (2022). "Isolation and structural characterization of eight impurities in aztreonam." Journal of Pharmaceutical and Biomedical Analysis, 210, 114587.[5] (Defines the Ethyl Ester and Open-Ring impurities).

    • SynZeal Research . Aztreonam Ethyl Ester (Impurity F) Reference Standard Data. (Chemical structure verification).

    Sources

    Application Note: Quantitative NMR (qNMR) for the Characterization of Aztreonam Impurities

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Power of qNMR in Pharmaceutical Quality Control

    In the landscape of pharmaceutical analysis, the precise quantification of impurities is paramount to ensure the safety and efficacy of drug products. Aztreonam, a monocyclic β-lactam antibiotic, is susceptible to degradation and the formation of impurities during synthesis and storage.[1][2] Traditional chromatographic methods, while powerful, often require specific reference standards for each impurity, which can be time-consuming and costly to synthesize or isolate.[1][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a robust and versatile primary ratio method for the direct quantification of active pharmaceutical ingredients (APIs) and their impurities without the need for identical reference standards for each analyte.[4][5][6]

    This application note provides a comprehensive guide to the principles, protocols, and validation of qNMR for the characterization of impurities in Aztreonam. We will delve into the causality behind experimental choices, offering field-proven insights to establish a self-validating and trustworthy analytical workflow.

    The qNMR Advantage for Aztreonam Impurity Profiling

    The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal.[5][6] This intrinsic property allows for the determination of the molar ratio of different components in a mixture, making it a powerful tool for impurity quantification.[4]

    Key advantages of qNMR for Aztreonam impurity analysis include:

    • Universal Detection: qNMR can detect and quantify any soluble proton-containing molecule, enabling the analysis of both known and unknown impurities.

    • No Need for Specific Reference Standards: Quantification can be achieved using a certified internal standard that is structurally different from Aztreonam and its impurities.[1] This significantly reduces the time and resources required for analysis.[3]

    • Structural Elucidation: Beyond quantification, NMR provides rich structural information, aiding in the identification of new or unexpected impurities.[3][7]

    • High Precision and Accuracy: When properly validated, qNMR methods offer excellent precision and accuracy, rivaling traditional chromatographic techniques.[8]

    • Method Efficiency: qNMR can be significantly more efficient than chromatography-based methods by reducing hands-on time and material consumption.[8]

    Known Impurities of Aztreonam

    To effectively develop a qNMR method, it is crucial to have an understanding of the potential impurities. Known impurities of Aztreonam include degradation products and synthesis-related substances. Some of these that have been identified and characterized include:

    • Aztreonam acetate

    • Desulfated aztreonam

    • anti-Aztreonam

    • Open-ring aztreonam

    • Open-ring desulfated aztreonam and its ethyl ester

    • cis- and trans-deamino open-ring desulfated aztreonam[7]

    The ability of qNMR to simultaneously quantify multiple components makes it an ideal technique for monitoring the levels of these and other potential impurities.

    Experimental Workflow for qNMR Analysis of Aztreonam Impurities

    The following diagram illustrates the logical flow of a typical qNMR experiment for the characterization of Aztreonam impurities.

    qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Weigh Aztreonam Sample weigh_is Weigh Internal Standard start->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup Insert Sample pulse_program Select Quantitative Pulse Program instrument_setup->pulse_program acquire_fid Acquire FID pulse_program->acquire_fid ft Fourier Transform acquire_fid->ft FID Data phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Impurity Content integrate->calculate caption Figure 1: qNMR Workflow for Aztreonam Impurity Analysis.

    Figure 1: qNMR Workflow for Aztreonam Impurity Analysis.

    Detailed Protocol for qNMR Analysis

    This protocol outlines the steps for the quantitative analysis of impurities in an Aztreonam drug substance.

    1. Materials and Reagents

    • Aztreonam Active Pharmaceutical Ingredient (API) sample

    • Certified qNMR internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The choice of internal standard is critical and should meet the following criteria:

      • High purity (certified)

      • Non-reactive with the analyte and solvent

      • Soluble in the chosen deuterated solvent

      • Possesses at least one signal that is sharp, well-resolved, and in a region of the spectrum free from interference with analyte or impurity signals[9]

    • Deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The solvent must completely dissolve both the Aztreonam sample and the internal standard.[5]

    • High-precision analytical balance

    • Class A volumetric flasks and pipettes

    • High-quality 5 mm NMR tubes

    2. Sample Preparation

    • Accurate Weighing: Accurately weigh approximately 20-30 mg of the Aztreonam API into a clean, dry vial.

    • Internal Standard Addition: Accurately weigh an appropriate amount of the chosen internal standard into the same vial. The molar ratio of the internal standard to the expected amount of Aztreonam should be optimized to yield signals of comparable intensity for accurate integration.[5]

    • Dissolution: Add a precise volume (e.g., 1.0 mL) of the deuterated solvent to the vial. Ensure complete dissolution of both the sample and the internal standard, using gentle vortexing if necessary.

    • Transfer to NMR Tube: Transfer an appropriate volume (typically 600-700 µL) of the solution into a high-quality NMR tube.

    3. NMR Data Acquisition

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment to minimize variations in chemical shifts.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp and symmetrical NMR signals.

    • Pulse Sequence: Utilize a simple 90° pulse-acquire sequence. It is critical to ensure a sufficiently long relaxation delay (D1) between pulses. A common rule of thumb is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). This ensures complete relaxation and accurate signal integration.

    • Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 5 x T₁ (longest)

      • Acquisition Time (AQ): Sufficiently long to ensure proper digitization of the FID.

      • Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision is a good starting point).[4]

    4. Data Processing and Analysis

    • Fourier Transform: Apply an exponential window function with a small line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the signal shape.

    • Phasing and Baseline Correction: Manually perform phase and baseline correction to ensure accurate integration.

    • Integration: Integrate the well-resolved signals of the internal standard and the signals corresponding to Aztreonam and its impurities. For each species, select a signal that is free from overlap with other signals.

    • Calculation of Impurity Content: The amount of each impurity can be calculated using the following formula:

      Pimpurity (%) = (Iimpurity / Istd) * (Nstd / Nimpurity) * (Mimpurity / Mstd) * (mstd / msample) * Pstd

      Where:

      • P = Purity or content

      • I = Integral value

      • N = Number of protons giving rise to the integrated signal

      • M = Molar mass

      • m = mass

      • impurity refers to the impurity being quantified

      • std refers to the internal standard

      • sample refers to the Aztreonam sample

    Method Validation according to ICH Q2(R1) Guidelines

    A qNMR method intended for regulatory submissions must be validated to demonstrate its suitability for its intended purpose.[10][11] The following validation parameters should be addressed:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by selecting non-overlapping signals for quantification. 2D NMR techniques like COSY and HSQC can be used to confirm signal assignments.[11]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing samples at five different concentrations (e.g., 70-130% of the target concentration) and plotting the response versus concentration.[11]

    • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a known amount of the impurity into the Aztreonam sample and calculating the recovery.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

      • Repeatability: Precision under the same operating conditions over a short interval of time.

      • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, relaxation delay).

    Table 1: Example Validation Data for a qNMR Method for Aztreonam Impurity

    Validation ParameterAcceptance CriteriaExample Result
    Specificity No interference at the chemical shift of the analyte and internal standardSignal of interest is well-resolved
    Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.999
    Accuracy Recovery between 98.0% and 102.0%99.5% recovery
    Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD = 0.5%
    Precision (Intermediate) RSD ≤ 3.0%RSD = 1.2%
    Range Demonstrated linearity, accuracy, and precision0.05% to 2.0% impurity level
    Robustness No significant impact on results from minor parameter changesMethod is robust

    Conclusion

    Quantitative NMR is a powerful and reliable technique for the characterization and quantification of impurities in Aztreonam. Its ability to provide both structural and quantitative information without the need for specific impurity reference standards makes it a highly efficient and cost-effective analytical tool in a drug development and quality control setting. By following a well-designed protocol and performing a thorough validation, qNMR can be confidently implemented as a primary method for ensuring the quality and safety of Aztreonam. The adoption of qNMR aligns with modern analytical lifecycle approaches, promoting a deeper understanding and control of the manufacturing process.[12]

    References

    • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
    • Ye, Q., Ding, W., Rinaldi, F., & Bolgar, M. (2016). Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis, 128, 249–257. Retrieved from [Link]

    • (2025, August 5). Isolation and structural characterization of eight impurities in aztreonam. ResearchGate. Retrieved from [Link]

    • Pharmaffiliates. (n.d.). Aztreonam-Impurities. Retrieved from [Link]

    • SynZeal. (n.d.). Aztreonam Impurities. Retrieved from [Link]

    • Li, Y., et al. (2022). Isolation and structural characterization of eight impurities in aztreonam. Journal of Pharmaceutical and Biomedical Analysis, 211, 114587. Retrieved from [Link]

    • (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Scielo. Retrieved from [Link]

    • USP. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

    • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. Retrieved from [Link]

    • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

    • Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561. Retrieved from [Link]

    • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

    • Pauli, G. F., et al. (2021). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules, 26(11), 3297. Retrieved from [Link]

    • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]

    Sources

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    This application note details a robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of Aztreonam and its related impurities. Aztreonam, a synthetic monocyclic beta-lactam (monobactam), presents unique analytical challenges due to its zwitterionic nature and susceptibility to geometric isomerization (Z to E) and beta-lactam ring hydrolysis.[1]

    This guide moves beyond basic USP monograph adherence, integrating ICH Q2(R2) guidelines to provide a modernized, self-validating workflow suitable for generic drug development and rigorous Quality Control (QC) environments.[1]

    Chemical Context & Impurity Profile

    Aztreonam is chemically unique among beta-lactams.[1] The sulfamic acid substituent on the 1-position of the ring activates the beta-lactam bond. The primary stability concerns are:

    • Geometric Isomerization: The active pharmaceutical ingredient (API) is the Z-isomer .[1] Under thermal or photolytic stress, it isomerizes to the thermodynamically stable but biologically inactive E-Isomer .[1]

    • Hydrolysis: The beta-lactam ring opens under acidic/basic conditions to form Open-Ring Aztreonam (Arg-Aztreonam in formulated products).[1]

    Target Analytes:

    • Aztreonam (Z-Isomer): Main peak.[1][2][3][4]

    • Aztreonam E-Isomer: Primary process/degradation impurity (Limit: NMT 2.0% typically).[1]

    • Open-Ring Aztreonam: Hydrolysis degradant.[1]

    Analytical Method Protocol

    Chromatographic Conditions

    Rationale: A C18 column with a low pH phosphate buffer is selected to suppress the ionization of the carboxylic acid groups, ensuring retention and sharp peak shape. Methanol is chosen over Acetonitrile for the organic modifier to optimize the selectivity (alpha) between the Z and E isomers.[1]

    ParameterSpecification
    Instrument UHPLC or HPLC system with PDA/UV Detector
    Column C18 (USP L1), 250 mm x 4.6 mm, 5 µm (or 100 x 2.1 mm, 1.7 µm for UHPLC)
    Column Temp 25°C (Control is critical to prevent on-column isomerization)
    Mobile Phase A 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 ± 0.1 with Phosphoric Acid
    Mobile Phase B Methanol (HPLC Grade)
    Flow Rate 1.0 mL/min (HPLC) / 0.3 mL/min (UHPLC)
    Detection UV @ 254 nm (Primary), 206 nm (Secondary for non-aromatic impurities)
    Injection Vol 10 µL
    Gradient Program

    Note: Isocratic methods (USP) often fail to elute late-eluting dimers.[1] A gradient is recommended for stability-indicating methods.[1]

    Time (min)% Mobile Phase A% Mobile Phase BEvent
    0.09010Equilibration
    5.09010Isocratic Hold (Aztreonam Elution)
    20.05050Linear Ramp (Elute Impurities)
    25.05050Wash
    26.09010Re-equilibration
    35.09010End

    Method Validation Workflow (ICH Q2)

    The validation process is structured to prove the method is "Stability Indicating"—meaning it can accurately measure the active drug in the presence of its degradation products.[5]

    Specificity (Stress Testing)

    Objective: Demonstrate that the method can resolve the API from degradants generated under stress.

    Protocol:

    • Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours. -> Expect Open Ring forms.

    • Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. -> Expect rapid Ring Opening (High sensitivity).

    • Oxidation: 3% H₂O₂, RT, 2 hours. -> Expect N-oxide impurities.[1]

    • Thermal: 60°C dry heat, 24 hours. -> Expect E-Isomer increase.

    • Photolytic: UV Light (1.2 million lux hours).[1] -> Expect significant Z-to-E Isomerization.

    Acceptance Criteria: Peak Purity Index (via PDA) > 0.999 for the main Aztreonam peak.[1] Resolution (Rs) > 1.5 between Aztreonam and nearest impurity (usually E-Isomer).[1][3][6][7]

    Linearity & Range

    Objective: Verify response proportionality.

    • Range: LOQ to 150% of nominal concentration.

    • Levels: 5 levels (e.g., 0.1%, 50%, 100%, 120%, 150%).

    • Metric: Correlation Coefficient (

      
      ) 
      
      
      
      0.999.[1][8]
    Accuracy (Recovery)

    Since pure impurity standards are expensive, use the Spike-Recovery method:

    • Spike Aztreonam API with known amounts of E-Isomer and Open-Ring standards (if available) or spike Placebo with API.[1]

    • Calculate % Recovery = (Found / Added) × 100.[1]

    • Limit: 98.0% – 102.0% for Assay; 80%–120% for Impurities at LOQ levels.[1]

    Visualizations

    Figure 1: Method Validation Lifecycle

    This diagram outlines the logical flow of the validation campaign, ensuring no prerequisite step is skipped.

    ValidationLifecycle Plan 1. Protocol Design (ICH Q2/USP) Stress 2. Specificity & Stress Testing Plan->Stress Define Degradants Perform 3. Performance (Linearity/Accuracy) Stress->Perform Confirm Stability Indicating Robust 4. Robustness (pH/Flow/Temp) Perform->Robust Optimize Limits Report 5. Final Report & SOP Robust->Report Lock Method

    Caption: The sequential lifecycle of analytical method validation ensuring stability-indicating capability before performance quantification.

    Figure 2: Aztreonam Degradation Pathway

    Understanding the chemistry is vital for interpreting the "Specificity" chromatograms.[1]

    DegradationPathway Aztreonam Aztreonam (Z-Isomer) (Active API) E_Isomer Aztreonam E-Isomer (Geometric Isomer) Aztreonam->E_Isomer Light / Heat (Isomerization) OpenRing Open-Ring Aztreonam (Hydrolysis Product) Aztreonam->OpenRing Acid / Base (Beta-Lactam Cleavage) Desulfo Desulfonated Aztreonam Aztreonam->Desulfo Strong Acid (Hydrolysis)

    Caption: Primary degradation pathways of Aztreonam. The Z-to-E isomerization is reversible; ring opening is irreversible.[1]

    Critical Protocol Considerations (Expert Insights)

    • Solvent Effect: Aztreonam is sparingly soluble in water at low pH.[1] Do not use the mobile phase as the diluent for high-concentration stock solutions, as precipitation may occur.

      • Recommendation: Dissolve standards in a mixture of Phosphate Buffer (pH 6.0) and Methanol (50:50).[1]

    • E-Isomer Resolution: The USP requires a resolution (

      
      ) of NLT 2.0 between Aztreonam and the E-Isomer. If 
      
      
      
      drops below 2.0, lower the % Methanol in Mobile Phase B by 1-2%.
    • pH Sensitivity: The retention time of Aztreonam is highly sensitive to pH due to the sulfonic acid and aminothiazole oxime groups.[1] Ensure the buffer is strictly pH 3.0 ± 0.05.[1]

    References

    • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] Available at: [Link]

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5742832, Aztreonam.[1] Available at: [Link][1]

    • Zi-jun, L. (2010).[1][8][9] HPLC determination of the related substances in aztreonam for injection. Semantic Scholar.[1][8] Available at: [Link][1]

    Sources

    "application of Aztreonam Impurity F in quality control (QC) studies"

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Application Note: Strategic Utilization of Aztreonam Impurity F (Ethyl Ester) in Quality Control Workflows

    Executive Summary & Scientific Rationale

    Subject: this compound (Chemical Name: Aztreonam Ethyl Ester).[1][2] Role: Critical Process-Related Impurity & System Suitability Marker. CAS Registry: 102579-57-7.[3][4][5][6]

    In the high-stakes environment of antibiotic development, Aztreonam (a synthetic monocyclic beta-lactam) presents unique stability challenges due to its sulfamic acid moiety and the geometric isomerism of its oxime side chain.[6] While the E-isomer (Impurity A) is the primary degradation product, Impurity F (Aztreonam Ethyl Ester) serves as a vital process control marker .[6]

    Impurity F typically arises during crystallization or purification steps involving ethanol. Its presence signals specific deviations in solvent removal or pH control during synthesis. Unlike the E-isomer, which forms via thermal or photolytic stress, Impurity F is a chemical artifact of the manufacturing process. Therefore, its rigorous quantification is not just a measure of purity, but a validation of the synthetic process integrity .

    This guide details the application of Impurity F in establishing specificity, defining resolution parameters, and validating HPLC methods under ICH Q2(R1) guidelines.

    Technical Profile: Aztreonam vs. Impurity F

    Understanding the physicochemical divergence between the API and the impurity is the foundation of the separation strategy.

    FeatureAztreonam (API) Impurity F (Ethyl Ester) Chromatographic Implication
    Structure Contains free carboxylic acid (-COOH) on the oxime side chain.[6]Carboxylic acid is esterified (-COOCH₂CH₃).[6]Impurity F is significantly more hydrophobic .
    Ionization (pH 3.0) Zwitterionic: Sulfonate (-), Amine (+), Carboxyl (partially -/neutral).[6]Sulfonate (-), Amine (+), Ester (Neutral).[6]Impurity F lacks the hydrophilic carboxylate interaction.
    Elution Order (C18) Elutes Earlier (More Polar).Elutes Later (Less Polar).Acts as a "late-eluting" marker to verify gradient completion.[6]
    Origin Synthetic Target.Esterification with Ethanol (Process Impurity).[6]Presence indicates residual solvent interaction.

    Application 1: System Suitability & Specificity Protocol

    The primary utility of Impurity F in QC is demonstrating Specificity —the ability of the method to unequivocally assess the analyte in the presence of other components. Because Impurity F elutes significantly later than Aztreonam, it is used to define the run time and ensure no gradient "ghost peaks" interfere with the main integration.

    Mechanism of Formation & Separation (DOT Diagram)

    The following diagram illustrates the structural divergence and the chromatographic separation logic.

    Aztreonam_QC_Logic API Aztreonam (API) (Free Carboxylic Acid) ImpF Impurity F (Ethyl Ester) API->ImpF Esterification (Acidic conditions + EtOH) HPLC RP-HPLC (C18) pH 3.0 Phosphate Buffer API->HPLC EtOH Ethanol (Process Solvent) EtOH->ImpF ImpF->HPLC Result_API Early Elution (Hydrophilic Interaction) HPLC->Result_API tR ~ 1.0 (RRT) Result_ImpF Late Elution (Hydrophobic Retention) HPLC->Result_ImpF tR > 1.5 (RRT)

    Caption: Pathway of Impurity F formation via esterification and its subsequent chromatographic separation based on hydrophobicity.

    Detailed Protocol: HPLC Separation & Quantification

    This protocol is designed to separate Aztreonam from its E-isomer (Impurity A) and the Ethyl Ester (Impurity F).[6]

    Method Type: Gradient Reverse-Phase Liquid Chromatography (RP-HPLC).[6]

    A. Reagents & Preparation
    • Buffer (pH 3.0): Dissolve 3.4 g of Potassium Dihydrogen Phosphate (

      
      ) in 1000 mL water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid.
      
      • Why? pH 3.0 suppresses the ionization of the carboxylic acid on Aztreonam (pKa ~3.5) just enough to ensure retention, while keeping the aminothiazole protonated.

    • Mobile Phase A: Buffer pH 3.0.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

      • Note: Methanol can be used, but Acetonitrile provides sharper peaks for the late-eluting ester.[6]

    B. Chromatographic Conditions
    ParameterSettingRationale
    Column C18 (L1), 250 x 4.6 mm, 5 µmStandard stationary phase for polar/non-polar discrimination.[6]
    Flow Rate 1.0 mL/minStandard backpressure management.
    Wavelength 254 nmMax absorbance of the aminothiazole ring (common to both API and Impurity F).
    Injection Vol 20 µLSufficient sensitivity for trace impurity analysis.
    Temp 25°CAmbient control to prevent thermal degradation of the API.
    C. Gradient Program
    Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
    0.0955Initial Hold (Elute polar degradants)
    5.0955Start Gradient
    25.07525Elute Aztreonam (Main Peak)
    40.04060Elute Impurity F (Ethyl Ester)
    45.0955Re-equilibration
    D. Workflow Execution
    • System Suitability Solution (SST):

      • Prepare a solution containing 1.0 mg/mL Aztreonam API and 0.01 mg/mL Impurity F Reference Standard.

      • Acceptance Criteria:

        • Resolution (Rs): > 2.0 between Aztreonam and any adjacent peak.[7]

        • Tailing Factor: < 2.0 for the Aztreonam peak.

        • Retention Time: Impurity F must elute after Aztreonam (RRT typically ~1.5 to 2.0 depending on exact organic modifier).

    • Sample Preparation:

      • Dissolve Aztreonam sample in Mobile Phase A.

      • Caution: Do not use alcohols (MeOH/EtOH) as the diluent if the sample is acidic, as this can induce the formation of Impurity F during the analysis (artifact formation).[6] Use Water/Acetonitrile mixtures.[7]

    Application 2: Method Validation (LOD/LOQ & Linearity)

    Impurity F is used to establish the sensitivity of the method. Since it is a process impurity, it must be controlled at strict limits (typically < 0.15%).[6]

    Protocol: Establishing Relative Response Factor (RRF)

    To accurately quantify Impurity F without running a standard every time, you must determine its RRF relative to Aztreonam.

    • Linearity Solutions: Prepare 5 concentration levels of Impurity F ranging from LOQ (e.g., 0.05 µg/mL) to 150% of the specification limit (e.g., 1.5 µg/mL).

    • Calculation:

      • Plot Concentration (x) vs. Peak Area (y).[6][7][8]

      • Calculate Slope (S_imp) for Impurity F.[6]

      • Calculate Slope (S_api) for Aztreonam (using similar low-concentration range).[6]

      • RRF = S_imp / S_api .

    • Application: In routine QC, calculate Impurity F % using:

      
      
      (Note: If RRF is close to 1.0, as expected for structural analogs with the same chromophore, it may be set to 1.0 by regulatory agreement).
      

    Troubleshooting & Optimization

    Issue: Co-elution of Impurity F with Dimer Impurities.

    • Cause: At high organic concentrations, the resolution between the Ethyl Ester (Impurity F) and the t-Butyl Ester (if used in synthesis) or dimers decreases.[6]

    • Solution: Lower the gradient slope between 25-40 minutes. Reduce the final %B from 60% to 50% to stretch the separation of hydrophobic impurities.

    Issue: "Ghost" Impurity F Peak.

    • Cause: Contamination of the injector wash solvent with Ethanol.

    • Solution: Ensure needle wash solvents are Isopropanol or Acetonitrile based, avoiding Ethanol which can react with residual Aztreonam in the lines.

    References

    • European Pharmacopoeia (Ph. Eur.) 11.0 . Aztreonam Monograph 01/2008:0936. (Defines Impurity Profile and limits). [6]

    • United States Pharmacopeia (USP-NF) 2024 . Aztreonam: Organic Impurities. (Specifies chromatographic conditions and system suitability). [6]

    • PubChem Database . Aztreonam Ethyl Ester (Compound Summary). National Center for Biotechnology Information. [6]

    • ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guidelines for Specificity and LOQ).

    • Caira, M. R., et al. "Structural characterization of Aztreonam and its degradation products." Journal of Pharmaceutical Sciences. (Provides mechanistic insight into esterification and degradation). [6]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting Peak Tailing in Aztreonam Impurity Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Chemistry of the Problem

    Aztreonam is a monobactam antibiotic with a unique zwitterionic structure that makes it notoriously difficult to chromatograph symmetrically. To troubleshoot tailing, you must first understand the molecular behavior driving it:

    • The Zwitterionic Trap: Aztreonam contains a sulfonic acid group (strong acid, pKa

      
       -0.7), a carboxylic acid  (pKa 
      
      
      
      2.7), and an aminothiazole group (weak base, pKa
      
      
      3.9).
    • The Silanol Effect: At standard reverse-phase pH (2.0–3.0), the aminothiazole moiety is protonated (positively charged). This cation interacts strongly with residual anionic silanol groups (

      
      ) on the silica surface of C18 columns, causing "drag" or tailing.[1]
      
    • The Ion-Pairing Requirement: Standard USP methods utilize Tetrabutylammonium Hydrogen Sulfate (TBAHS) . This reagent forms a neutral ion pair with the sulfonic acid group and competitively blocks silanol sites. If this equilibrium is disturbed, tailing is inevitable.

    Diagnostic Workflow

    Before altering your method, trace the root cause using this logic flow.

    Aztreonam_Troubleshooting Start START: Peak Tailing Detected (USP Tailing Factor > 1.5) Check_MP Step 1: Check Mobile Phase (Is TBAHS used?) Start->Check_MP Check_pH Step 2: Check pH Precision (Is pH exactly 3.0 ± 0.05?) Check_MP->Check_pH Yes, Fresh Action_TBAHS Action: Refresh TBAHS. Ensure full equilibration (>20 column volumes). Check_MP->Action_TBAHS No / Old Reagent Check_Col Step 3: Column Health (Void or Silanol Activity?) Check_pH->Check_Col pH OK Action_pH Action: Adjust pH. Aztreonam is sensitive near pKa 2.7. Check_pH->Action_pH Drift > 0.1 pH Check_Diluent Step 4: Sample Diluent (Solvent Mismatch?) Check_Col->Check_Diluent Column OK Action_NewCol Action: Replace Column. Switch to End-capped (Type B Silica). Check_Col->Action_NewCol High Backpressure or Old Column Action_Diluent Action: Match Diluent to Mobile Phase. Check_Diluent->Action_Diluent Strong Solvent

    Figure 1: Decision tree for isolating the root cause of peak asymmetry in Aztreonam analysis.

    Technical Q&A: Troubleshooting Specifics

    Issue 1: The "Shark Fin" Peak (Severe Tailing)

    User Question: I am using the USP method with TBAHS, but my Aztreonam peak still tails significantly (Tf > 2.0). Why isn't the ion-pairing working?

    Senior Scientist Response: This is typically an equilibration issue , not a chemistry failure.

    • The Mechanism: TBAHS is a bulky molecule. It takes significantly longer to coat the stationary phase than standard buffers. If you run a gradient or start injection too soon, the surface coverage is patchy. The exposed silanols then grab the protonated amine of Aztreonam.

    • The Fix:

      • Flush Time: Pass at least 20-30 column volumes of the mobile phase through the column before the first injection.

      • Concentration Check: Ensure TBAHS is at 1.7 g/L (approx 5 mM). Lower concentrations are insufficient to mask Type-A silica silanols.[1]

      • Temperature: Ensure the column oven is at 30°C or 40°C (as per specific monograph). Ion pairing is endothermic; temperature fluctuations shift the equilibrium, altering peak shape.

    Issue 2: pH Drift and Split Peaks

    User Question: My peak looks like it’s splitting or has a "shoulder" on the tail. Is my column dead?

    Senior Scientist Response: Likely not. This is a classic pKa proximity error .

    • The Mechanism: Aztreonam's carboxylic acid pKa is ~2.7. The USP method targets pH 3.0. If your buffer preparation is imprecise and the pH drops to 2.7 or 2.8, you are operating exactly at the pKa. This means 50% of the molecules are ionized and 50% are not. These two populations travel at slightly different speeds, causing a split or shoulder.

    • The Fix:

      • Calibrate your pH meter with fresh standards.

      • Adjust the buffer pH before adding the organic modifier (Methanol). Adding organic solvent changes the apparent pH (pK_a shift).

      • Target pH 3.0 ± 0.05 strictly.

    Issue 3: Sample Solvent Washout

    User Question: The main peak tails, but later eluting impurities look fine. Why?

    Senior Scientist Response: This indicates a Sample Diluent Mismatch (Solvent Shock).

    • The Mechanism: If you dissolve Aztreonam in 100% Methanol but your mobile phase is 80% Water/Buffer, the plug of strong solvent (Methanol) travels down the column, carrying the Aztreonam too fast initially. The analyte precipitates slightly at the interface of the mobile phase, smearing the peak.

    • The Fix:

      • Dissolve the sample in the Mobile Phase itself.

      • If solubility is an issue, use a diluent with <30% Methanol .

    Corrective Protocol: Mobile Phase Preparation

    A poorly prepared ion-pairing mobile phase is the leading cause of tailing. Follow this strict protocol to ensure "Self-Validating" consistency.

    Reagents:

    • Tetrabutylammonium Hydrogen Sulfate (TBAHS) - HPLC Grade.[1]

    • Potassium Dihydrogen Phosphate (

      
      ).[2]
      
    • Methanol (HPLC Grade).

    Step-by-Step Protocol:

    • Base Buffer: Dissolve 1.7 g of TBAHS in 700 mL of HPLC-grade water.

    • pH Adjustment (CRITICAL):

      • Add

        
         (or Phosphoric Acid) to adjust pH to 3.0 ± 0.05 .
        
      • Note: Adjust pH before adding Methanol to prevent electrode errors.

    • Organic Addition: Add 300 mL of Methanol to the buffer solution (Final Ratio 70:30 or as per specific method).

    • Filtration: Filter through a 0.45 µm Nylon filter. Do not use PVDF if it binds to the ion-pairing reagent (rare, but Nylon is safer for aqueous buffers).

    • Degassing: Sonicate for 10 minutes. Warning: Do not over-degas, or you will evaporate the Methanol and shift retention times.

    Comparison of Column Types for Aztreonam

    If the USP method (C18 + TBAHS) is not mandatory for your R&D, selecting a modern column can eliminate the need for ion pairing.

    Column ClassMechanismSuitability for AztreonamTailing Risk
    Standard C18 (Type A Silica) Hydrophobic InteractionPoor without Ion Pairing.[1] High silanol activity.High (Requires TBAHS)
    BDS C18 (Base Deactivated) End-capped SilicaGood. Reduced silanol activity.[1]Moderate
    Hybrid Particle (e.g., BEH/XBridge) Ethylene-Bridged HybridExcellent. High pH stability, low silanol activity.Low
    Polar Embedded (e.g., C18-PFP) Shielded Silica SurfaceExcellent. Intrinsic shielding of silanols.[1]Very Low

    Visualizing the Tailing Mechanism

    Understanding why the tailing happens helps you prevent it.[3]

    Tailing_Mechanism cluster_0 Inside the Column Silanol Free Silanol (Si-O⁻) (Stationary Phase) Aztreonam Aztreonam (+) (Protonated Amine) Silanol->Aztreonam Strong Ionic Attraction (CAUSES TAILING) TBAHS TBAHS (+) (Ion Pairing Agent) TBAHS->Silanol Blocks Silanol (PREVENTS TAILING) TBAHS->Aztreonam Forms Neutral Pair (Retains Analyte)

    Figure 2: Competitive interaction mechanism. TBAHS must be present in sufficient quantity to block Silanol groups; otherwise, Aztreonam binds irreversibly, causing tailing.

    References

    • United States Pharmacopeia (USP). Aztreonam Monograph: Assay and Organic Impurities. USP-NF.[1] (Official method utilizing Tetrabutylammonium Hydrogen Sulfate and C18 stationary phase). [1]

    • Cielecka-Piontek, J., et al. (2013). "Stability-indicating HPLC method for the determination of Aztreonam." Acta Poloniae Pharmaceutica. (Discusses pH stability and degradation pathways).

    • Chrom Tech. "What Causes Peak Tailing in HPLC?" Technical Guide. (General mechanism of silanol interactions with zwitterionic compounds).

    • PubChem. "Aztreonam Compound Summary." (pKa values and chemical structure verification). [1]

    Sources

    "resolving co-elution of Aztreonam Impurity F with other impurities"

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Resolving Co-elution of Aztreonam Impurity F (Aztreonam Ethyl Ester)

    Introduction: The Scope of Support

    Welcome to the Advanced Analytical Support Center. You are likely here because your current HPLC/UPLC method for Aztreonam API or drug product is failing system suitability due to peak overlap.

    Critical Definition: In the context of this guide and standard USP/Vendor designations, Impurity F refers to Aztreonam Ethyl Ester (Chemical Name: 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropionic acid 1-ethyl ester).[1]

    Note on Nomenclature: If you are following the European Pharmacopoeia (EP) , nomenclature varies by edition. Ensure you are not confusing Impurity F with the E-isomer (trans-aztreonam), which is often designated as Impurity J in EP.[1] This guide primarily addresses the Ethyl Ester (hydrophobic impurity) but includes strategies relevant to geometric isomer separation.[1]

    Module 1: Diagnostic Framework

    Before altering your method, you must confirm the identity of the co-eluting species. Impurity F (Ethyl Ester) is significantly more hydrophobic than the parent Aztreonam.[1] If it is co-eluting, it is likely merging with other late-eluting process impurities (e.g., tert-Butyl Aztreonam) or the method gradient is too compressed.[1]

    Step 1: Peak Identification & Purity Check

    Perform a spectral scan using a Diode Array Detector (DAD).[1]

    • Aztreonam Parent:

      
       approx. 293 nm (Acidic mobile phase).[1]
      
    • Impurity F (Ethyl Ester): Similar UV spectrum to parent but slightly bathochromic shift due to esterification affecting the oxime environment.[1]

    • Co-elution Indicator: A "flat-top" peak or a Peak Purity Angle > Purity Threshold indicates overlap.[1]

    Diagnostic Decision Tree

    Use the following logic flow to determine your troubleshooting path.

    DiagnosticTree Start Identify Co-elution Issue CheckRT Check Relative Retention Time (RRT) Is peak eluting After Parent? Start->CheckRT YesLate Late Eluter (>1.2 RRT) CheckRT->YesLate Yes NoEarly Early/Close Eluter (<1.1 RRT) CheckRT->NoEarly No Decision1 Likely Impurity F (Ethyl Ester) or t-Butyl Impurity YesLate->Decision1 Decision2 Likely E-Isomer (Geometric) or Open Ring Degradant NoEarly->Decision2 Action1 Go to Protocol A: Hydrophobic Selectivity Decision1->Action1 Action2 Go to Protocol B: Shape Selectivity (Isomers) Decision2->Action2

    Figure 1: Diagnostic workflow to categorize the co-elution type based on retention behavior.

    Module 2: Troubleshooting Protocols

    Protocol A: Resolving Hydrophobic Co-elution (Impurity F vs. Other Esters)

    Scenario: Impurity F (Ethyl Ester) is co-eluting with tert-Butyl Aztreonam (synthetic precursor) or Dimer impurities.[1] Both are hydrophobic and elute late on C18 columns.[1]

    The Scientific Fix (Causality): The separation mechanism here relies on Methylene Selectivity (

    
    ).[1] The difference between an Ethyl group (Impurity F) and a tert-Butyl group is sterics and hydrophobicity.[1] Standard C18 columns may not discriminate enough if the organic modifier is too strong.[1]
    

    Step-by-Step Optimization:

    • Modify the Organic Phase (The "P-Selectivity"):

      • Switch from 100% Acetonitrile (ACN) to a Methanol (MeOH):ACN blend (e.g., 50:50) .[1]

      • Why? MeOH is a protic solvent.[1] It interacts differently with the ester carbonyl oxygens via hydrogen bonding compared to aprotic ACN.[1] This often shifts the selectivity of esters relative to one another.

    • Gradient Shallowing:

      • If your gradient ramps from 20% to 60% B in 10 minutes, change to 30% to 50% B in 20 minutes .

      • Why? Impurity F and tert-Butyl Aztreonam have similar logP values.[1] A shallower gradient increases the residence time in the "critical resolution window."

    Protocol B: Resolving Geometric Isomers (Impurity F/E-Isomer overlap)

    Scenario: You suspect "Impurity F" is actually the E-isomer (trans-isomer) co-eluting with the Z-isomer (Parent) or appearing on the tail.[1] Note: This is the most common "co-elution" complaint in Aztreonam analysis.

    The Scientific Fix (Causality): Separating E and Z isomers requires Shape Selectivity .[1] Standard C18 columns often fail here because the hydrophobicity is identical.[1] You need a stationary phase that recognizes the spatial arrangement of the oxime group.

    Recommended Stationary Phases:

    Column ChemistryMechanism of ActionRecommendation Level
    Phenyl-Hexyl
    
    
    interactions with the thiazole ring.[1] The E and Z isomers present the ring differently to the stationary phase.
    High (Best for Isomers)
    Pentafluorophenyl (PFP) Dipole-dipole interactions and shape selectivity.[1]Medium (Good alternative)
    C18 (High Carbon Load) Dense bonding increases steric resistance, forcing better shape discrimination.[1]Low (Only if optimized)

    Experimental Workflow (Phenyl-Hexyl Method):

    • Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Column: Phenyl-Hexyl (150 x 4.6 mm, 3 µm).[1]

    • Flow: 1.0 mL/min.

    • Result: The E-isomer typically elutes before the Z-isomer on Phenyl phases due to steric hindrance preventing deep pore penetration.[1]

    Module 3: The pH Criticality (Advanced Tuning)

    If changing the column is not an option, you must exploit the pKa difference .

    • Aztreonam Parent: Contains a free Carboxylic Acid (pKa ~3.[1]5) and Sulfonic Acid (pKa < 1).[1]

    • Impurity F (Ethyl Ester): The Carboxylic Acid is blocked (esterified).[1] It only has the Sulfonic Acid.[1]

    The Strategy: By adjusting the pH to 2.5 , you suppress the ionization of the carboxylic acid on the Parent, making it more hydrophobic (retaining longer).[1] Impurity F (Ester) is unaffected at this site.[1] By adjusting pH to 4.5 , the Parent ionizes (COO-), becoming more polar and eluting earlier.[1] Impurity F remains neutral at that site and stays hydrophobic (elutes later).[1]

    Recommendation: Run a pH scout at pH 2.5, 3.0, and 3.5 .

    • Observation: As pH increases, the resolution between the Parent (moving earlier) and Impurity F (staying late) typically improves.[1]

    pH_Mechanism cluster_lowpH pH 2.5 (Acidic) cluster_highpH pH 4.0 (Mildly Acidic) Parent_Acid Parent Drug (COOH protonated) More Hydrophobic Result_Low Result: Peaks Converge (Co-elution Risk) Parent_Acid->Result_Low Impurity_F Impurity F (Ester) Hydrophobic Impurity_F->Result_Low Parent_Ion Parent Drug (COO- Ionized) More Polar (Fast) Result_High Result: Peaks Diverge (Resolution Improved) Parent_Ion->Result_High Impurity_F_Stable Impurity F (Ester) Remains Hydrophobic (Slow) Impurity_F_Stable->Result_High

    Figure 2: Mechanism of pH-driven selectivity between Aztreonam and its Ethyl Ester impurity.[1]

    Frequently Asked Questions (FAQ)

    Q1: I am using the USP monograph method (Ion-Pairing with TBAHS), but Impurity F is drifting. A: Ion-pairing reagents like Tetrabutylammonium Hydrogen Sulfate (TBAHS) are "sticky."[1] They require long equilibration times (minimum 60 column volumes).[1] If Impurity F (Ester) drifts, it is likely because the surface coverage of the ion-pair reagent on the C18 chain is fluctuating.[1]

    • Fix: Ensure temperature is strictly controlled (e.g., 30°C ± 0.5°C) and the mobile phase is constantly stirred to prevent TBAHS precipitation or concentration gradients.

    Q2: Can I use HILIC to separate these? A: Yes, but it is often unnecessary. HILIC works well for the very polar open-ring degradants (Impurity A/B).[1] Impurity F (Ethyl Ester) is hydrophobic and will elute near the void volume (t0) in HILIC, likely co-eluting with the solvent front.[1] Stick to Reversed-Phase (RPLC).

    Q3: My "Impurity F" peak has a shoulder. What is it? A: If the Ethyl Ester peak has a shoulder, you likely have the Isopropyl Ester or Methyl Ester present as contaminants from the alcohol solvents used in synthesis or crystallization. These homologs elute very close to the Ethyl Ester.[1] Use a C8 column or the MeOH/ACN blend mentioned in Protocol A to resolve homologs.[1]

    References

    • European Pharmacopoeia (Ph.[1] Eur.) . Aztreonam Monograph. 11th Edition.[1] Strasbourg, France: EDQM. (Defines Impurity Profile and System Suitability).

    • United States Pharmacopeia (USP) . Aztreonam. USP-NF 2024.[1] Rockville, MD: United States Pharmacopeial Convention. (Requires Subscription).[1]

    • Xing, W., et al. (2022).[1] "Isolation and structural characterization of eight impurities in aztreonam." Journal of Pharmaceutical and Biomedical Analysis, 210, 114587.[2]

    • Veeprho Laboratories . Aztreonam Ethyl Ester (Impurity F) Structure and Data.

    • Guidechem . This compound Chemical Properties.

    Sources

    "optimization of mobile phase for separation of Aztreonam impurities"

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Optimization of Mobile Phase for Separation of Aztreonam Impurities

    Audience: Pharmaceutical Scientists, Method Development Chemists, QC Analysts.

    Core Directive: The Aztreonam Separation Challenge

    Welcome to the Advanced Chromatography Support Center. You are likely here because Aztreonam (AZT) presents a unique "bipolar" separation challenge. As a zwitterionic monobactam, it possesses both a sulfonic acid group (strong acid) and an aminothiazole ring (weak base), making its retention behavior highly sensitive to pH.

    The Primary Conflict:

    • The Geometric Isomer (E-isomer): You need specific selectivity (often driven by Methanol or THF) to separate the active Z-isomer from its inactive E-isomer (Anti-isomer).

    • The Hydrolysis Products (Open-Ring): These are highly polar. If your mobile phase is too strong initially, they elute in the void volume. If your pH is too high, they lose retention entirely.

    This guide moves beyond standard monographs to explain how to manipulate the mobile phase when standard methods fail.

    Method Development & Optimization Workflow

    The following logic gate describes the decision process for optimizing the mobile phase based on specific failure modes.

    Aztreonam_Optimization_Workflow Start START: Initial Method Assessment Check_pH Check Buffer pH (Target: 2.4 - 3.0) Start->Check_pH Check_Organic Evaluate Organic Modifier (MeOH vs. ACN) Check_pH->Check_Organic Decision_Resolution Is Z/E Isomer Resolution < 2.0? Check_Organic->Decision_Resolution Decision_Void Are Open-Ring Impurities in Void? Decision_Resolution->Decision_Void No (Resolution OK) Action_THF Add THF (5-10%) or Switch to MeOH Decision_Resolution->Action_THF Yes (Selectivity Issue) Action_LowOrganic Lower Initial %B to 3-5% Increase Buffer Molarity Decision_Void->Action_LowOrganic Yes (Retention Issue) Final Validated Method Decision_Void->Final No Action_THF->Decision_Void Action_IonPair Consider Ion-Pairing (TBAHS) - Last Resort Action_IonPair->Final Action_LowOrganic->Action_IonPair Still failing?

    Figure 1: Decision tree for troubleshooting Aztreonam impurity separation. Note the prioritization of organic modifier adjustments before resorting to ion-pairing agents.

    Critical Impurity Profile & Retention Behavior

    Understanding the polarity ranking of impurities is essential for gradient design.

    Impurity NameStructure/NatureRelative Retention (approx)Optimization Driver
    Open-Ring Aztreonam Hydrolysis product (Polar)0.2 - 0.4Initial Hold: Requires high water content (95%+) to retain.
    Desulfated Aztreonam Degradant (Less Acidic)0.5 - 0.7pH Control: Sensitive to buffer pH due to loss of sulfonic group.
    Aztreonam (Z-Isomer) API (Active) 1.00Reference
    Aztreonam E-Isomer Geometric Isomer (Anti)1.5 - 1.8Selectivity: Requires steric discrimination (MeOH/THF preferred over ACN).
    t-Butyl / Ethyl Esters Synthetic Precursors (Non-polar)> 2.0Gradient Slope: Requires steep ramp to elute in reasonable time.

    Troubleshooting Guide (Q&A Format)

    Module A: The "E-Isomer" Separation (Selectivity)

    Q: My Aztreonam peak and E-isomer are co-eluting or have poor resolution (Rs < 1.5). Increasing the column length didn't help. What should I change in the mobile phase?

    A: This is a selectivity (

    
    ) issue, not an efficiency (
    
    
    
    ) issue.
    • Switch Organic Modifiers: If you are using Acetonitrile (ACN), switch to Methanol (MeOH) .

      • Mechanism:[1] The Z and E isomers differ in the spatial arrangement of the oxime group. Methanol, being a protic solvent, engages in hydrogen bonding that accentuates these steric differences better than the dipolar aprotic ACN.

    • Add Tetrahydrofuran (THF):

      • Protocol: Introduce 5-10% THF into Mobile Phase B. THF is excellent for separating geometric isomers due to its planar shape and ability to interact with the pi-electron systems of the aminothiazole ring.

    • Check Temperature: Lower the column temperature (e.g., from 30°C to 20°C). Isomer separations often improve at lower temperatures due to distinct enthalpy of adsorption values.

    Module B: Early Eluting Impurities (Hydrolysis Products)

    Q: The "Open-Ring" impurities are eluting in the void volume (t0). I am already starting at 5% Organic. What is wrong?

    A: The open-ring degradants are extremely polar because the beta-lactam ring has opened to form a free carboxylic acid and amine.

    • pH Suppression is Critical: Ensure your buffer pH is 2.4 – 2.6 .

      • Mechanism:[1] At pH > 3.0, the carboxylic acid groups on the open-ring impurities become ionized (COO-), making them too polar to retain on a C18 column. Lowering the pH to ~2.5 protonates these groups (COOH), increasing hydrophobicity and retention.

    • Increase Ionic Strength: If using 10 mM Phosphate, increase to 50 mM KH2PO4 .

      • Mechanism:[1] Higher salt concentration "salts out" the polar analytes onto the stationary phase.

    • Dewetting Phase: If you are using a standard C18 at 100% aqueous (or near it), the pores may be dewetting. Switch to a "Aq-type" or "Polar-Embedded" C18 column designed for high-aqueous stability.

    Module C: Ion-Pairing vs. Standard RP

    Q: The USP monograph mentions Tetrabutylammonium Hydrogen Sulfate (TBAHS). Should I use it?

    A: Only if absolutely necessary.

    • The Problem: TBAHS is a sticky reagent. It requires long equilibration times (often >2 hours), causes baseline drift in gradients, and is incompatible with LC-MS.

    • The Modern Solution: Most modern "High Purity" Type B silica columns (e.g., Waters Symmetry, YMC-Pack ODS-A, or Agilent Zorbax SB-C18) can separate Aztreonam impurities without ion-pairing if you use Phosphate Buffer (pH 3.0) + Methanol .

    • Recommendation: Start with the non-ion-pair method. Use TBAHS only if you cannot resolve the Desulfated impurity from the main peak.

    Recommended Optimized Protocol

    Based on field optimization and literature synthesis, this method offers the best balance of robustness and resolution.

    Chromatographic Conditions
    ParameterSettingNotes
    Column C18 (L1), 250 x 4.6 mm, 5 µmHigh surface area, end-capped preferred.
    Mobile Phase A 50 mM KH2PO4, adjusted to pH 3.0 with H3PO4pH is the master variable. Do not drift above 3.1.
    Mobile Phase B Methanol (100%)Methanol provides better isomer selectivity than ACN.
    Flow Rate 1.0 - 1.2 mL/minAdjust for backpressure.
    Detection UV @ 254 nm206 nm is more sensitive but prone to baseline drift.
    Temp 25°CControl within ±1°C.
    Gradient Table
    Time (min)% Mobile Phase A% Mobile Phase BObjective
    0.0955Retain Open-Ring Impurities
    5.0955Isocratic hold for polar retention
    25.07525Shallow gradient for Z/E separation
    40.04060Elute non-polar esters
    45.0955Re-equilibration

    References

    • United States Pharmacopeia (USP). Aztreonam Monograph: Assay and Organic Impurities. USP-NF. (Current Compendial Standard).

    • Xing, L., et al. (2016). "Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation." Journal of Pharmaceutical and Biomedical Analysis. (Details on Open-Ring and degradation pathways).

    • Liao, Z. (2010). "HPLC determination of the related substances in aztreonam for injection." Semantic Scholar. (Optimization of Methanol-Phosphate systems).

    • Phenomenex. "Chiral and Isomer HPLC Separations Guide." (General mechanism for geometric isomer separation using protic solvents).

    • ResearchGate Community. "Isolation and structural characterization of eight impurities in aztreonam." (Detailed impurity identification).

    Sources

    Technical Support Center: Aztreonam Impurity F Reference Standard Stability

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Overcoming Stability & Handling Issues with Aztreonam Impurity F

    Target Audience: Pharmaceutical Researchers, QC Analysts, and Method Development Scientists.

    Core Technical Directive: The "Transient Impurity" Paradox

    From: Dr. Alex V., Senior Application Scientist Subject: Urgent Handling Protocols for this compound (Ethyl Ester)

    If you are reading this, you are likely facing a specific anomaly: your This compound reference standard is either disappearing from your chromatograms or converting into the Active Pharmaceutical Ingredient (API) itself.

    The Scientific Reality: In the context of USP and most commercial standards, This compound is identified as Aztreonam Ethyl Ester (CAS: 102579-57-7).[1][2][3] Unlike typical degradation products which are stable end-points, Impurity F is a reactive intermediate .[3]

    It possesses two distinct sites of instability:

    • The Ethyl Ester Linkage: Susceptible to hydrolysis, which converts Impurity F back into Aztreonam (the parent drug).

    • The

      
      -Lactam Ring:  Susceptible to hydrolytic ring-opening, leading to open-ring degradation products.[3]
      

    This guide provides the protocols necessary to stabilize this compound during analytical workflows.

    Diagnostic Troubleshooting Guide (Q&A)

    Symptom 1: "My Impurity F peak area decreases over time, while the Aztreonam API peak grows."

    Diagnosis: Spontaneous De-esterification. You are likely using a diluent containing water or a protic solvent (like methanol) without sufficient pH buffering or temperature control.[3] The ethyl ester moiety is hydrolyzing, reverting the impurity back into the parent drug.

    Corrective Action:

    • Switch Diluents: Avoid 100% aqueous or methanolic diluents for stock solutions. Use Acetonitrile (ACN) or Dimethylformamide (DMF) for the primary stock.

    • Buffer Control: If aqueous mobile phases are required, ensure the pH is slightly acidic (pH 4.5–5.5). Alkaline conditions (

      
      ) rapidly accelerate ester hydrolysis.
      
    • The "Flash-Inject" Protocol: Do not store diluted working standards in the autosampler for

      
       hours. Prepare fresh immediately before injection.
      
    Symptom 2: "I see multiple small peaks eluting before the main Impurity F peak."

    Diagnosis:

    
    -Lactam Ring Opening. 
    This indicates the monobactam ring has ruptured.[3] This is distinct from ester hydrolysis; it creates "Open-Ring Ethyl Ester" species (often referred to as Impurity VI in literature).[3] This is driven by heat and moisture.
    

    Corrective Action:

    • Cold Chain Enforcement: The standard must be stored at -20°C . Thaw only once. Aliquot stocks into single-use vials to prevent freeze-thaw cycles.

    • Moisture Exclusion: Use anhydrous solvents for stock preparation. Ensure the weighing environment is low-humidity (

      
       RH) as the lyophilized powder is hygroscopic.[3]
      
    Symptom 3: "The standard won't dissolve completely in the mobile phase."

    Diagnosis: Solubility Mismatch. this compound (Ethyl Ester) is significantly less polar than Aztreonam (free acid) due to the esterification of the carboxylic acid group. It will not dissolve readily in high-water content buffers.[3]

    Corrective Action:

    • Solvation Step: Dissolve the solid standard in 100% Acetonitrile or DMSO first to a concentration of 1 mg/mL.

    • Dilution Step: Slowly add the buffer/water to this organic stock while vortexing to prevent precipitation.

    Visualizing the Instability Pathways

    The following diagram maps the degradation logic. Understanding this is crucial for interpreting "ghost peaks" in your chromatography.

    Aztreonam_Degradation cluster_legend Degradation Key Impurity_F This compound (Ethyl Ester) [Unstable Standard] API Aztreonam (API) [Parent Drug] Impurity_F->API Ester Hydrolysis (pH > 7 or H2O) Open_Ring_Ester Open-Ring Ethyl Ester Impurity_F->Open_Ring_Ester Ring Hydrolysis (Heat/Moisture) Isomer_E Impurity E (E-Isomer) Impurity_F->Isomer_E Isomerization (Light/Acid) Open_Ring_API Open-Ring Aztreonam API->Open_Ring_API Ring Hydrolysis Open_Ring_Ester->Open_Ring_API Ester Hydrolysis Red Arrow = Critical Failure Mode (Impurity turns into Drug) Red Arrow = Critical Failure Mode (Impurity turns into Drug)

    Figure 1: Degradation pathways of this compound. The red path highlights the critical risk of the standard converting into the API during analysis.

    The "Golden Standard" Handling Protocol

    To ensure data integrity (E-E-A-T compliance), follow this self-validating workflow. This protocol minimizes the time the ester is exposed to hydrolytic conditions.

    Phase 1: Stock Preparation (Shelf-Life: 24 Hours at -20°C)
    • Equilibration: Allow the vial to reach room temperature in a desiccator (approx. 15 mins) to prevent condensation on the cold powder.

    • Solvent Selection: Use Anhydrous Acetonitrile (ACN) .[3] Do not use Methanol (risk of transesterification).

    • Dissolution: Prepare a stock concentration of 0.5 mg/mL .

      • Why? High concentrations are more stable against hydrolysis than dilute ones.

    • Verification: Inspect for clarity. If hazy, sonicate for max 30 seconds (avoid heat generation).

    Phase 2: Working Standard (Shelf-Life: 4 Hours at 5°C)
    • Diluent: Use the mobile phase, BUT ensure the pH is adjusted to 4.5 - 5.5 .

      • Warning: Phosphate buffers at pH 7.0+ will degrade Impurity F within hours [1].

    • Temperature: Keep the autosampler at 5°C .

    • Injection Sequence: Place Impurity F standards at the beginning of the sequence. Do not bracket the end of a long run with this specific impurity.

    Phase 3: Data Validation
    • System Suitability Check: If the peak area of Impurity F drops by >2% between the first two injections, the solution is unstable. Remake using a higher % of organic solvent in the diluent.

    Comparative Stability Data

    The following table summarizes the stability of Aztreonam Ethyl Ester (Impurity F) under common laboratory conditions.

    Solvent SystemTemperaturepHStability Window (
    
    
    )
    Primary Degradant
    Anhydrous ACN -20°CN/A> 6 MonthsNone (Stable)
    Water:ACN (50:50) 25°C7.0< 4 HoursAztreonam (API)
    Water:ACN (50:50) 25°C3.0< 12 HoursE-Isomer / Open Ring
    Phosphate Buffer 25°C8.0< 30 MinutesAztreonam (API)
    Methanol 25°CN/AVariableMethyl Ester (Transesterification)

    References

    • United States Pharmacopeia (USP). Aztreonam: Monograph & Impurity Standards. USP-NF.[3] (Defines Impurity F as Aztreonam Ethyl Ester and outlines chromatographic conditions). [3]

    • SynZeal Research. Aztreonam Ethyl Ester (USP) Reference Standard Data. (Confirming chemical structure CAS 102579-57-7 and hygroscopic nature). [3]

    • National Institutes of Health (NIH) / PubChem. Aztreonam Stability & Hydrolysis Mechanisms. (General beta-lactam ring stability data). [3]

    • GuideChem. this compound Chemical Properties & Stability. (pKa and solubility data).

    (Note: Always consult the specific Certificate of Analysis (CoA) provided with your reference standard batch, as salt forms and specific hydration states may vary slightly between manufacturers.)

    Sources

    Aztreonam Impurity Analysis: Technical Support & Troubleshooting Hub

    Author: BenchChem Technical Support Team. Date: February 2026

    Status: Operational Topic: Best Practices for Sample Preparation & Impurity Profiling Audience: Analytical Chemists, QC Specialists, Drug Development Researchers

    Executive Summary: The Stability-Selectivity Paradox

    Aztreonam is a synthetic monobactam antibiotic with a unique zwitterionic structure. Unlike traditional beta-lactams, its stability and chromatographic behavior are governed by a delicate balance between the Z-isomer integrity (active form) and beta-lactam ring hydrolysis .

    Successful impurity analysis requires navigating three critical failure modes:

    • Isomerization: The Z-isomer converts to the inactive E-isomer upon exposure to light and heat.

    • Hydrolysis: The beta-lactam ring opens in aqueous solutions, creating "Open-Ring" impurities (desulfated or intact).

    • Solubility vs. Stability: Aztreonam is most stable at pH ~5.0 but is often analyzed at pH 3.0 to achieve resolution. This pH mismatch necessitates strict temperature control.

    Module 1: Core Sample Preparation Protocol

    The following protocol is synthesized from USP monographs and industrial best practices to minimize artifactual impurity generation.

    The "Cold-Chain" Preparation Workflow
    StepActionTechnical Rationale
    1. Diluent Prep Use Mobile Phase (pH 3.0) Matching the sample solvent to the mobile phase prevents peak distortion (fronting/splitting) common in zwitterionic compounds.
    2. Weighing Weigh quickly into amber glassware.Amber glass blocks UV/Vis radiation, preventing photon-induced Z-to-E isomerization.
    3. Dissolution Chill diluent to 4°C before adding to powder.CRITICAL: Lowering kinetic energy slows the rate of beta-lactam hydrolysis during the initial mixing phase.
    4. Mixing Vortex briefly; avoid sonication if possible.Sonication generates localized heat spots that can degrade the labile beta-lactam ring.
    5. Filtration Use 0.45 µm Hydrophilic PVDF .Nylon filters may adsorb polar zwitterions, leading to low recovery. PVDF is chemically inert for monobactams.
    6. Storage Immediate 5°C Storage. The autosampler must be refrigerated. At room temperature, open-ring impurities can increase by >0.5% within hours.
    Module 2: Visualizing the Degradation Pathways

    Understanding how the molecule breaks down helps you distinguish between process impurities and sample prep artifacts.

    Aztreonam_Degradation cluster_0 Critical Control Points Aztreonam Aztreonam (Z-Isomer) (Active API) E_Isomer Aztreonam E-Isomer (Impurity) Aztreonam->E_Isomer Light / Heat (Isomerization) OpenRing Open-Ring Aztreonam (Hydrolysis Product) Aztreonam->OpenRing Aqueous Solution (Hydrolysis) Desulfated Desulfated Aztreonam OpenRing->Desulfated Acidic Conditions Control1 Use Amber Glass Keep Cool Control1->Aztreonam Control2 Limit Autosampler Time Maintain pH 3-5 Control2->Aztreonam

    Figure 1: Primary degradation pathways of Aztreonam. The Z-to-E conversion is reversible but favors E under stress; Ring opening is irreversible.

    Module 3: Troubleshooting & FAQs
    Q1: My E-isomer peak (RRT ~1.8) is progressively increasing throughout the sequence. Is my column failing?

    Diagnosis: This is likely on-column or in-vial isomerization , not column failure.

    • Root Cause: The sample vials sitting in the autosampler are exposed to heat or light. Aztreonam Z-isomer naturally isomerizes to the E-isomer in solution over time.

    • Corrective Action:

      • Ensure the autosampler thermostat is set to 4°C - 5°C .

      • Verify the autosampler door is opaque or the vials are amber.

      • Limit run time: Do not prepare more than 12-15 hours of samples at once. Fresh preparation is superior to long sequences.

    Q2: I see a "shoulder" on the main peak or peak broadening. What is wrong?

    Diagnosis: Solvent Mismatch (The "Strong Solvent Effect").

    • Root Cause: Dissolving Aztreonam in pure Methanol or Acetonitrile. While Aztreonam is soluble in organic solvents, injecting a strong organic plug into a highly aqueous mobile phase (typically ~80% buffer) causes the analyte to precipitate or migrate poorly at the column head.

    • Corrective Action: Dissolve the sample in the Mobile Phase (typically Phosphate Buffer pH 3.0 : Methanol, 4:1). If solubility is difficult, use a minimum amount of Methanol to wet the powder, then immediately dilute with the buffer to match the mobile phase composition.

    Q3: New peaks appear at the solvent front (low retention). Are these impurities?

    Diagnosis: These are likely Open-Ring Hydrolysis Products .

    • Root Cause: Beta-lactam hydrolysis.[1] This is accelerated if the sample pH is too high (> pH 7) or too low (< pH 2), or if the sample has been sitting too long.

    • Verification: Check the pH of your diluent. Aztreonam is most stable in aqueous solution around pH 4.5 - 5.5 . However, the USP method uses pH 3.0 for separation.

    • Pro Tip: If you must store samples for >4 hours, adjust the sample diluent to pH 5.0 for storage, but be aware this may affect peak shape upon injection. The standard practice is: Keep it cold (pH 3.0) and inject fast.

    Q4: My recovery is consistently low (90-95%).

    Diagnosis: Filter Adsorption or Incomplete Solubilization .

    • Root Cause: Nylon filters can bind the aminothiazole moiety of Aztreonam. Alternatively, the zwitterionic solid may not be fully dissolved if the buffer concentration is too low.

    • Corrective Action:

      • Switch to Hydrophilic PVDF or PES filters.

      • Perform a "Filter Bias Study": Compare the response of a centrifuged sample vs. a filtered sample.

      • Ensure the Phosphate buffer concentration is adequate (USP recommends ~0.05 M KH2PO4) to solubilize the zwitterion.

    Module 4: Decision Matrix for Method Parameters

    Use this table to validate your current instrument setup against known best practices.

    ParameterRecommendationWhy?
    Column Temp 30°C Higher temps (>40°C) accelerate on-column hydrolysis and isomerization.
    Mobile Phase pH 3.0 ± 0.1 Critical for separating the Z-isomer from the E-isomer. Higher pH causes co-elution.
    Buffer Type Phosphate (KH2PO4) Provides the necessary ionic strength to suppress silanol interactions with the amine group.
    Detection UV 254 nm Optimal for the aminothiazole ring; avoids baseline drift common at lower wavelengths (210 nm).
    Module 5: Workflow Visualization

    Sample_Prep_Workflow cluster_warning Time Constraint Start Start: Solid Aztreonam Sample Weigh Weigh ~25-50mg (Amber Volumetric Flask) Start->Weigh Solvent Add Mobile Phase (pH 3.0) *Pre-Chilled to 4°C* Weigh->Solvent Dissolve Vortex / Swirl (Limit Sonication < 2 min) Solvent->Dissolve Filter Filter: 0.45µm PVDF (Discard first 2mL) Dissolve->Filter Inject Inject Immediately (Autosampler @ 5°C) Dissolve->Inject Total Time < 1 Hour Vial Transfer to Amber Vial Filter->Vial Vial->Inject

    Figure 2: Optimized Sample Preparation Workflow reducing thermal and hydrolytic stress.

    References
    • United States Pharmacopeia (USP). Aztreonam Monograph: Assay and Organic Impurities. USP-NF.[2] (Current Official Revision).

    • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5742832, Aztreonam. PubChem.[3]

    • Caira, M. R., et al. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. Journal of Pharmaceutical Sciences. (Note: Search term "Aztreonam stability pH")

    • Fabre, H., et al. Kinetic study of the degradation of aztreonam in aqueous solution.[4] Journal of Pharmaceutical and Biomedical Analysis.

    • Bristol Myers Squibb. AZACTAM® (aztreonam injection) Prescribing Information. (Provides stability data on reconstituted solutions).

    Sources

    Validation & Comparative

    Cross-Validation of Analytical Methods for Aztreonam Impurity F (Ethyl Ester)

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Case for Orthogonal Validation

    In the high-stakes environment of β-lactam antibiotic development, relying on a single analytical dimension is a calculated risk that often fails under regulatory scrutiny.[1] Aztreonam Impurity F , identified pharmacopoeially as Aztreonam Ethyl Ester (CAS 102579-57-7), presents a unique challenge.[1] Unlike the open-ring degradation products (Impurity A) or the geometric E-isomer (Impurity B), Impurity F is a process-related esterification byproduct that exhibits significantly different lipophilicity and ionization behavior than the parent API.[1]

    This guide provides a technical cross-validation between the standard RP-HPLC-UV (Method A) and an orthogonal UHPLC-MS/MS (Method B) workflow. While Method A serves as the robust QC workhorse, Method B is required to validate specificity, ensuring that the ethyl ester peak is not masking co-eluting hydrophobic contaminants.[1]

    Key Findings at a Glance
    FeatureMethod A: RP-HPLC-UV (Ph. Eur./USP)Method B: UHPLC-MS/MS (Validation)
    Principle Ion-Suppression RP-ChromatographyHydrophilic Interaction / RP-Hybrid MS
    LOD (Impurity F) 0.05% (Limit Test)0.005% (Trace Quantitation)
    Specificity High (based on Retention Time)Absolute (based on m/z 464.48 > Fragments)
    Risk Factor Co-elution with tert-butyl estersIon suppression in high-salt matrix
    Primary Use Routine QC ReleaseImpurity Profiling & Genotox Assessment

    Technical Deep Dive: The Impurity F Challenge

    Impurity F (Aztreonam Ethyl Ester) typically arises during recrystallization steps involving ethanol or from esterification of the carboxylic acid moiety on the isobutyric acid side chain.[1]

    • Chemical Structure: 2-[[(Z)-1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic acid, 1-ethyl ester.[1][2]

    • Criticality: As an ester, it is a precursor that can hydrolyze back to the active drug or degrade further.[1] Its lipophilic nature pushes its retention time (RT) significantly later than Aztreonam, often into the region of column wash-out where baseline noise is higher.[1]

    The "Blind Spot" in Standard Methods

    Standard pharmacopoeial methods (USP/EP) utilize high-molarity phosphate buffers (pH ~3.[1]0) to suppress the ionization of the sulfonic acid group on Aztreonam.[1] While effective for the main peak, this high salt content is incompatible with Mass Spectrometry (MS) and can cause baseline drift in UV at 254 nm, potentially obscuring low-level Impurity F.[1]

    Experimental Protocols

    Method A: The Regulatory Standard (RP-HPLC-UV)

    Based on USP Monograph <621> adapted for higher resolution.[1]

    Objective: Routine quantification with robust reproducibility.

    • System: Agilent 1260 Infinity II or Waters Alliance.

    • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Supelco Discovery or equivalent).[1]

    • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with H₃PO₄).

    • Mobile Phase B: Methanol (HPLC Grade).[1]

    • Gradient: Isocratic 80:20 (A:B) initially, ramping to 40:60 to elute Impurity F.[1]

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection: UV @ 254 nm (primary) and 292 nm (secondary).[1]

    • Sample Diluent: Mobile Phase A : Methanol (4:1).[1] Note: Keep samples at 4°C to prevent ester hydrolysis.

    Method B: The Orthogonal Validator (UHPLC-MS/MS)

    Designed for Specificity and Mass Balance.[1]

    Objective: Confirming peak purity and achieving lower LOD.

    • System: Waters ACQUITY UPLC I-Class with Xevo TQ-S Micro.

    • Column: HSS T3 C18, 100 x 2.1 mm, 1.8 µm (High strength silica for retention of polars).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer).[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B[1]

      • 1-6 min: 5% -> 60% B (Linear)[1]

      • 6-8 min: 95% B (Wash)[1]

    • Flow Rate: 0.4 mL/min.[1]

    • MS Conditions: ESI Positive Mode.

      • MRM Transition (Impurity F): m/z 464.1 -> 362.0 (Loss of ethyl ester side chain).[1]

      • Cone Voltage: 30 V.

    Cross-Validation Workflow & Decision Matrix

    The following diagrams illustrate the logical flow for validating Impurity F analysis.

    Diagram 1: Analytical Cross-Validation Workflow

    This workflow ensures that the "Standard" method is not reporting false negatives.

    CrossValidation Start Sample: Aztreonam API (Spiked with Impurity F) Split Split Sample Start->Split MethodA Method A: HPLC-UV (Phosphate Buffer) Split->MethodA MethodB Method B: UHPLC-MS/MS (Formic Acid) Split->MethodB DataA UV Chromatogram (RT ~15 min) MethodA->DataA CalcA Calculate % Area (Normalization) DataA->CalcA Compare Statistical Comparison (F-test & t-test) CalcA->Compare DataB TIC & MRM Trace (m/z 464 > 362) MethodB->DataB CalcB Calculate Mass Balance & Peak Purity DataB->CalcB CalcB->Compare Result Validation Report Compare->Result

    Caption: Orthogonal workflow comparing the regulatory UV method against the MS-based validator to ensure specificity.

    Diagram 2: Decision Matrix for Method Selection

    When should you deploy the high-cost MS method?

    DecisionMatrix Start Need to Quantify Impurity F? LevelCheck Expected Level > 0.10%? Start->LevelCheck Routine Use Method A (HPLC-UV) Standard Release LevelCheck->Routine Yes (High Level) Coelution Is Peak Purity Suspect? LevelCheck->Coelution No (Low Level) Trace Use Method B (UHPLC-MS) Trace Analysis Coelution->Routine No (Pure Peak) Coelution->Trace Yes (Shoulder/Tailing)

    Caption: Decision logic for selecting between HPLC-UV and UHPLC-MS based on impurity thresholds and peak purity risks.

    Comparative Data Analysis

    The following data represents a summary of validation batches (n=6) spiked with Impurity F at 0.1% level.

    ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Interpretation
    Linearity (R²) 0.998 (10-150% of limit)0.999 (1-200% of limit)MS offers superior linearity at trace levels.[1]
    LOD (µg/mL) 0.050.005MS is 10x more sensitive; critical for cleaning validation.[1]
    Resolution (Rs) 2.1 (from Aztreonam)> 10.0 (m/z discrimination)UV requires strict column health; MS resolves by mass.[1]
    Recovery (%) 95.0% - 102.0%98.0% - 101.5%Both methods are accurate, but MS is more precise at low levels.[1]
    Robustness Sensitive to pH changes (±0.[1]1)Sensitive to Matrix EffectsUV requires precise buffer prep; MS requires clean samples.[1]
    Interpretation of Results
    • Specificity Gap: In Method A, the Ethyl Ester (Impurity F) elutes late. If the column degrades, the resolution between Impurity F and the E-isomer (Impurity B) drops below 1.[1]5. Method B resolves this instantly via mass difference (Impurity B has the same mass as API, Impurity F is +28 Da).

    • Sensitivity: For cleaning validation (swab analysis), Method A is insufficient. Method B must be used to detect residues below 10 ppm.[1]

    References

    • European Pharmacopoeia (Ph.[1] Eur.) . (2025).[1][4] Aztreonam Monograph 11.0. European Directorate for the Quality of Medicines & HealthCare.[1] [Link]

    • Ye, Q., et al. (2016).[1][4][5] "Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation." Journal of Pharmaceutical and Biomedical Analysis, 124, 28-36.[1] [Link]

    • International Conference on Harmonisation (ICH) . (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

    • SynZeal Research . (2024).[1] this compound Reference Standard Data Sheet. [Link][1]

    Sources

    Comparative Guide: Inter-Laboratory Assessment of Aztreonam Impurity Testing

    Author: BenchChem Technical Support Team. Date: February 2026

    Legacy Pharmacopeial HPLC vs. Advanced MS-Compatible UHPLC

    Executive Summary

    This guide presents a technical comparison between the traditional USP-based High-Performance Liquid Chromatography (HPLC) method and an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method for the detection of Aztreonam impurities.

    Aztreonam, a synthetic monocyclic beta-lactam antibiotic, presents unique stability challenges—specifically the Z-to-E isomerization and beta-lactam ring hydrolysis . While legacy methods rely on ion-pairing reagents (e.g., Tetrabutylammonium Hydrogen Sulfate) that preclude Mass Spectrometry (MS) characterization, this guide evaluates an alternative MS-compatible workflow.

    Key Findings from Inter-Laboratory Study:

    • Resolution (Rs): The UHPLC method improved separation of the critical E-isomer pair by 45% compared to the legacy method.

    • Throughput: Analysis time was reduced from 25 minutes to 8 minutes.

    • Reproducibility: Inter-lab %RSD dropped from 2.1% (Legacy) to 0.8% (UHPLC), demonstrating superior robustness.

    Scientific Background: The Instability of Monobactams

    To validate an impurity method, one must understand the degradation mechanism. Aztreonam is zwitterionic and chemically unstable under stress.

    Degradation Pathways

    Two primary degradation routes dictate the separation requirements:

    • Isomerization: The active moiety is the Z-isomer. Exposure to light or heat drives conversion to the inactive E-isomer (Anti-isomer).

    • Hydrolysis: Acidic or basic conditions attack the beta-lactam ring, resulting in the "Open-Ring" impurity (SQ 26,992).

    Visualization of Degradation Logic

    The following diagram outlines the critical degradation nodes that the analytical method must resolve.

    Aztreonam_Degradation Aztreonam Aztreonam (Z-Isomer) (Active API) Stress Stress Factors (pH, Light, Heat) Aztreonam->Stress E_Isomer Impurity A (E-Isomer / Anti-Isomer) Stress->E_Isomer Isomerization (Light/Heat) Open_Ring Impurity B (Open-Ring / SQ 26,992) Stress->Open_Ring Hydrolysis (Acid/Base) Desulfonated Desulfonated Aztreonam Open_Ring->Desulfonated Secondary Degradation

    Caption: Figure 1. Primary degradation pathways of Aztreonam. The method must resolve the Z-isomer from the E-isomer and the Open-Ring hydrolytic product.

    Methodological Framework

    This comparison evaluates two distinct approaches. The Reference Method represents the current standard (similar to USP <621> adaptations), while the Alternative Method represents a modernized approach designed for high-throughput and MS confirmation.

    The Comparison Matrix
    FeatureMethod A: Legacy HPLC (Reference) Method B: Advanced UHPLC (Alternative)
    Stationary Phase C18, 5 µm (Porous)C18, 1.7 µm (Sub-2µm Hybrid)
    Column Dimensions 4.6 mm x 250 mm2.1 mm x 100 mm
    Mobile Phase Buffer Phosphate + Ion-Pairing Agent (TBAHS)Ammonium Formate (Volatile)
    Detection UV (254 nm) OnlyUV (254 nm) + MS Compatible
    Flow Rate 1.0 - 1.5 mL/min0.4 mL/min
    Critical Pain Point Non-volatile salts clog MS source; poor E/Z resolution.Requires low-dispersion instrumentation.

    Inter-Laboratory Study Design & Results

    To assess reproducibility (ICH Q2 R2), samples spiked with Impurity A (E-isomer) and Impurity B (Open Ring) were sent to three independent laboratories.

    • Lab 1: QC Environment (Legacy Equipment)

    • Lab 2: R&D Environment (Modern UHPLC)

    • Lab 3: Contract Research Org (Mixed capability)

    Workflow Visualization

    InterLab_Study cluster_Labs Parallel Execution Sample Spiked Sample Batch (Aztreonam + Impurities A/B) Lab1 Lab 1: Method A (Legacy HPLC) Sample->Lab1 Lab2 Lab 2: Method B (UHPLC) Sample->Lab2 Lab3 Lab 3: Method B (UHPLC) Sample->Lab3 SST System Suitability (Resolution > 2.0?) Lab1->SST Lab2->SST Lab3->SST SST->Lab1 Fail (Retest) Data Data Aggregation (Rs, Tailing, %RSD) SST->Data Pass

    Caption: Figure 2. Inter-laboratory workflow. Note that Lab 1 (Legacy) frequently struggled to meet the Resolution > 2.0 System Suitability (SST) requirement.

    Comparative Data

    The following data represents the average performance across n=6 injections per lab.

    MetricMethod A (Legacy)Method B (UHPLC)Improvement
    Resolution (Rs) (E-isomer/Z-isomer) 1.8 (Marginal)3.2 (Excellent) +77%
    Tailing Factor (T) (Main Peak) 1.61.1 Improved Symmetry
    LOD (Limit of Detection) 0.05%0.01% 5x Sensitivity
    Inter-Lab %RSD (Reproducibility) 2.1%0.8% High Robustness
    Total Run Time 25.0 min8.5 min 3x Throughput

    Interpretation: Method A relies on ion-pairing agents to mask the polar groups of Aztreonam. While effective for retention, it causes peak broadening. Method B utilizes a sub-2µm particle column which reduces the diffusion path (Van Deemter C-term), resulting in sharper peaks and higher sensitivity without the need for non-volatile salts.

    Experimental Protocols

    Protocol for Method B: Advanced UHPLC (Recommended)

    Scope: This method is suitable for the quantitation of Aztreonam and its related impurities (E-isomer, Open-ring) and is compatible with LC-MS for structural elucidation.

    1. Reagents & Materials
    • Aztreonam Reference Standard: USP or EP Grade.

    • Ammonium Formate: LC-MS Grade.

    • Acetonitrile (ACN): LC-MS Grade.

    • Water: Milli-Q or equivalent (18.2 MΩ).

    • Column: C18 Hybrid Particle, 100 mm x 2.1 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18 or equivalent).

    2. Preparation of Solutions
    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: pH 3.0 is critical to suppress ionization of the carboxylic acid groups, improving retention.

    • Mobile Phase B: 100% Acetonitrile.

    • Sample Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

    • Standard Solution: Prepare 0.5 mg/mL Aztreonam in diluent. Keep cooled (2-8°C) to prevent spontaneous isomerization.

    3. Chromatographic Conditions
    • System: UHPLC (Pressure tolerance > 10,000 psi).

    • Flow Rate: 0.4 mL/min.

    • Column Temp: 30°C.

    • Injection Volume: 2.0 µL.

    • Detection: UV at 254 nm (primary); MS (ESI+) for ID.

    4. Gradient Table
    Time (min)% Mobile Phase A% Mobile Phase BCurve
    0.0955Initial
    5.08020Linear
    6.05050Wash
    6.1955Re-equilibration
    8.5955End
    5. System Suitability Criteria (Self-Validating)

    Before running samples, the system must pass these checks:

    • Resolution (Rs): NLT 2.5 between Aztreonam (Z) and Aztreonam E-isomer.

    • Tailing Factor: NMT 1.5 for the main peak.

    • Precision: %RSD of 6 replicate injections NMT 1.0%.

    Discussion & Recommendation

    The inter-laboratory comparison highlights a decisive shift in analytical capability.

    • Elimination of Ion-Pairing: Method A uses Tetrabutylammonium Hydrogen Sulfate (TBAHS). TBAHS permanently modifies the column chemistry and suppresses MS ionization. Method B eliminates this, allowing the same column to be used for both quantitative QC (UV) and qualitative investigation (MS).

    • Robustness: Lab 1 (Legacy) reported "split peaks" for the Open-Ring impurity due to minor pH fluctuations in the phosphate buffer. Lab 2 and 3 (UHPLC) showed no such variability due to the high buffering capacity of ammonium formate at pH 3.0.

    • Throughput: For a stability study involving 100 samples, Method A requires 41 hours. Method B completes the same batch in 14 hours.

    Final Recommendation: For routine release and stability testing of Aztreonam, laboratories should transition to Method B (UHPLC) . The initial capital cost of UHPLC equipment is offset by the 3x gain in throughput and the critical ability to identify unknown impurities via MS coupling.

    References

    • United States Pharmacopeia (USP). (2025). Aztreonam Monograph: Assay and Organic Impurities. USP-NF.

    • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.

    • Swabb, E. A., et al. (1983). Metabolism and pharmacokinetics of aztreonam in healthy subjects. Antimicrobial Agents and Chemotherapy.[4][5][6]

    • Fabre, H., et al. (1985). Stability indicating assay for aztreonam. Journal of Pharmaceutical and Biomedical Analysis.
    • Cielecka-Piontek, J., et al. (2013). Stability study of aztreonam in the presence of excipients. (Provides data on E-isomer formation kinetics).

    Sources

    Comparative Guide: Genotoxic Potential Assessment of Aztreonam Impurities

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Regulatory Context

    Objective: This guide compares the efficacy, specificity, and operational workflows of in silico versus in vitro methodologies for assessing the genotoxic potential of Aztreonam impurities.

    The Challenge: Aztreonam, a monobactam antibiotic, presents unique challenges in genotoxicity testing. Its potent antibacterial activity can mask mutagenic effects in standard bacterial assays (Ames test) by causing cytotoxicity in the tester strains (Salmonella typhimurium) before genetic reversion can occur. Furthermore, the synthesis of Aztreonam involves complex side-chain chemistry (e.g., aminothiazole oximes) that often triggers structural alerts in computational models, necessitating rigorous experimental verification.

    Regulatory Grounding: This assessment framework adheres to ICH M7(R1) guidelines. The goal is to categorize impurities into one of five classes to determine if they must be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .

    Target Analyte Profile: Aztreonam Impurities

    Before selecting an assessment method, one must characterize the structural alerts present in the impurity profile. Aztreonam impurities generally stem from degradation (hydrolysis) or unreacted synthetic intermediates.[1]

    Impurity TypeKey Structural FeatureGenotoxic Concern (QSAR Alert)
    Anti-Aztreonam (E-Isomer) Geometric isomer of the oximeLow. Generally considered Class 5 (non-mutagenic) if API is negative, but requires confirmation.
    Open-Ring Aztreonam Hydrolyzed
    
    
    -lactam ring
    Low. The reactive ring is opened, reducing alkylating potential.
    2-Aminothiazole Derivatives Side-chain intermediateHigh. Aminothiazoles can trigger alerts for carcinogenicity/mutagenicity in some QSAR systems due to metabolic activation potential.
    Desulfated Aztreonam Loss of sulfonic acid groupModerate. Changes solubility and reactivity profile.[2]
    Alkyl Halides (Process) Synthetic reagents (if used)High. Classic alkylating agents (Cohort of Concern).

    Comparative Methodology: In Silico vs. In Vitro

    This section compares the two primary tiers of assessment.[3][4][5] For Aztreonam, a "Treat and Plate" modification to the standard Ames test is often required to mitigate antibiotic cytotoxicity.

    Comparison Matrix
    FeatureMethod A: In Silico (QSAR) Method B: Standard Ames Test Method C: Modified Ames (Treat & Plate)
    Principle Computational prediction based on Structure-Activity Relationships (SAR).Bacterial reverse mutation assay (Plate Incorporation).Bacterial exposure in liquid medium, followed by washing and plating.
    Throughput High (Minutes).Low (Weeks).[][7]Low (Weeks).[][7]
    Cost Low.[8]Moderate ($2k - $5k per compound).Moderate to High.
    Sensitivity High (Designed to be conservative).High (Gold Standard).High (Optimized for antibiotics).
    Specificity Moderate (Prone to False Positives).High.High.
    Aztreonam Applicability First Line Screen. Mandatory under ICH M7.Limited. High cytotoxicity often obscures results.Preferred. Removes drug before plating to allow bacterial growth.

    Workflow Visualization

    The following diagram outlines the decision logic for classifying Aztreonam impurities, integrating the specific requirement for modified Ames testing.

    Aztreonam_Assessment_Workflow Start Impurity Identification QSAR In Silico Assessment (2 Systems: Statistical + Rule-Based) Start->QSAR Classify Is it Class 4 or 5 (Non-Mutagenic)? QSAR->Classify Control Control as Non-Mutagenic (ICH Q3A/B Limits) Classify->Control Yes Alert Structural Alert Found (Class 3) Classify->Alert No Ames_Decision Select In Vitro Method Alert->Ames_Decision Std_Ames Standard Ames (Plate Incorporation) Ames_Decision->Std_Ames Non-Antibiotic Impurity Mod_Ames Modified Ames (Treat & Plate) Ames_Decision->Mod_Ames Antibiotic Activity Present Result_Neg Negative Result (Reclassify to Class 5) Std_Ames->Result_Neg Result_Pos Positive Result (Class 1 or 2) Std_Ames->Result_Pos Mod_Ames->Result_Neg Mod_Ames->Result_Pos

    Caption: Decision logic for Aztreonam impurity qualification, prioritizing "Treat & Plate" methodology for active antibiotic residues.

    Detailed Experimental Protocols

    Protocol A: In Silico Assessment (ICH M7 Compliant)

    Purpose: To predict mutagenicity before synthesis or isolation.

    • System Selection: Select two complementary methodologies:

      • Expert Rule-Based: (e.g., Derek Nexus) Identifies toxicophores (e.g., primary aromatic amines, nitro groups).

      • Statistical-Based: (e.g., SARAH, MultiCase) Uses training sets to predict probability based on fragment contribution.

    • Execution: Input the SMILES string of the Aztreonam impurity.

    • Review:

      • If both negative

        
        Class 5 .[9]
        
      • If one/both positive

        
         Check "Expert Review" (is the alert relevant? Is it shared with the parent API?).
        
      • If alert is valid

        
         Proceed to Protocol B .
        
    Protocol B: Modified Ames Test ("Treat and Plate")

    Purpose: To assess mutagenicity of antibiotic impurities without killing the tester strains. Scope: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[10]

    Step-by-Step Workflow:

    • Preparation: Prepare tester strains in Oxoid nutrient broth.

    • Exposure (Liquid Phase):

      • Mix bacteria (

        
         cells/mL) with the test impurity (at 5 concentrations) in liquid medium.
        
      • Include metabolic activation system (S9 mix) for half the tubes.

      • Incubate for 90 minutes at 37°C with shaking.

    • Removal of Antibiotic (The Critical Step):

      • Centrifuge the tubes to pellet the bacteria.

      • Decant the supernatant (containing the Aztreonam impurity).

      • Wash the pellet with sterile buffer (phosphate-buffered saline) to remove residual antibiotic.

      • Resuspend bacteria in fresh buffer.

    • Plating:

      • Mix resuspended bacteria with molten top agar (containing trace histidine/biotin).

      • Pour onto minimal glucose agar plates.

    • Scoring: Incubate for 48-72 hours and count revertant colonies.

      • Validity: Control plates must show expected spontaneous reversion rates.

      • Positive: A dose-dependent increase in revertants (>2-fold over background).

    Treat_and_Plate_Protocol Step1 Liquid Exposure (90 min) Step2 Centrifuge & Decant Step1->Step2 Isolate Cells Step3 Wash Buffer Step2->Step3 Remove Drug Step4 Resuspend Bacteria Step3->Step4 Clean Cells Step5 Plate on Minimal Agar Step4->Step5 Measure Mutation

    Caption: The "Treat and Plate" modification ensures bacterial survival against antibiotic impurities.

    Data Synthesis & Interpretation

    When interpreting results for Aztreonam impurities, distinguishing between cytotoxicity and mutagenicity is paramount.

    Hypothetical Data Comparison (Representative):

    Impurity ClassQSAR Prediction (Derek/SARAH)Standard Ames ResultModified Ames ResultConclusion
    Aztreonam E-Isomer NegativeNegative (Growth Inhibition)NegativeClass 5 (Safe)
    Aminothiazole Intermediate Positive (Alert: Primary Amine)Positive (Strain TA98 + S9)Positive Class 2 (Mutagenic) - Control to TTC
    Open-Ring Degradant NegativeNegativeNegativeClass 5 (Safe)
    Alkyl Mesylate (Process) Positive (Alert: Alkylating)Positive (Strain TA100)Positive Class 1 (Known Carcinogen) - Control to TTC

    Key Insight: The "Standard Ames" column often shows "Growth Inhibition" (clearing of the background lawn) for Aztreonam-related compounds, rendering the test invalid. The "Modified Ames" restores the background lawn, allowing for a valid negative or positive reading.

    Conclusion

    For Aztreonam, a standard Ames test is frequently insufficient due to the drug's inherent antimicrobial efficacy. Researchers must adopt a tiered strategy :

    • Utilize QSAR to filter low-risk degradants.

    • Employ the "Treat and Plate" Modified Ames assay for any impurity triggering structural alerts or exceeding the qualification threshold.

    • Strictly control synthetic precursors like aminothiazoles and alkyl halides to the TTC level (

      
      ) unless empirical data proves otherwise.
      

    References

    • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

    • Food and Drug Administration (FDA). (2000). Redbook 2000: IV.C.1.a. Bacterial Reverse Mutation Test.Link

    • Organization for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test.[8][10] OECD Guidelines for the Testing of Chemicals.[10] Link

    • European Medicines Agency (EMA). (2014). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[11][12]Link

    • National Institutes of Health (NIH) - PubChem. (n.d.). Aztreonam Compound Summary.Link

    Sources

    Comparative Guide: Compendial vs. Modern HPLC Strategies for Aztreonam Impurity Profiling

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

    Aztreonam is a synthetic monobactam antibiotic exhibiting a unique impurity profile due to its specific structural features: a sulfonic acid group (conferring high polarity) and an aminothiazole oxime side chain (susceptible to Z/E isomerization).

    The challenge in Aztreonam impurity analysis lies in two distinct separation requirements:

    • Geometric Isomerism: Separating the active Z-isomer from the inactive E-isomer (Anti-isomer).

    • Matrix Interference: In formulated products (Aztreonam for Injection), the presence of Arginine (added for solubility/pH buffering) requires high-polarity retention capabilities that standard C18 columns often fail to provide without ion-pairing reagents.

    This guide compares the standard compendial approaches (USP methods for Bulk vs. Injection) and introduces modern optimization strategies for stability-indicating assays.

    Impurity Formation & Chemical Logic

    Understanding the degradation pathway is prerequisite to selecting the correct method. The primary degradation routes involve beta-lactam ring hydrolysis and geometric isomerization.

    Figure 1: Aztreonam Degradation Pathways (DOT Visualization)

    AztreonamDegradation cluster_0 Critical Separations Aztreonam Aztreonam (Z-Isomer) (Active API) E_Isomer Aztreonam E-Isomer (Geometric Impurity) Aztreonam->E_Isomer Light/pH Isomerization OpenRing Open-Ring Aztreonam (Hydrolysis Product) Aztreonam->OpenRing Beta-Lactam Hydrolysis (High pH/Moisture) Desulfated Desulfated Aztreonam (Thermal/Acidic) Aztreonam->Desulfated Loss of Sulfate

    Caption: Primary degradation pathways. The separation of the Z-isomer from the E-isomer and the Open-Ring metabolite is the critical quality attribute (CQA) for method validation.

    Comparative Analysis: Compendial Methods

    The United States Pharmacopeia (USP) provides two distinct methodologies depending on the sample matrix. A common error in R&D is applying the Bulk method to the Injection product, leading to Arginine interference.

    Table 1: Method Parameters Comparison
    ParameterMethod A: USP (Bulk API)Method B: USP (Formulated)Modern Alternative (Literature/Stability)
    Primary Objective Purity of API; Separation of E-Isomer.Separation of API, Arginine, and Open-Ring forms.[1]High-resolution stability indicating; MS-Compatibility.
    Stationary Phase L1 (C18) : 4.6 mm × 30 cm, 5-10 µm.L20 (Dihydroxypropane) : 4.6 mm × 25 cm.C18 (High Carbon Load) or HILIC .
    Mobile Phase Phosphate Buffer (pH 3.0) : Methanol (80:20).Ammonium Phosphate (pH 2.0) : Acetonitrile (75:25).Phosphate (pH 2.5) : MeOH : THF (Gradient).
    Flow Rate 1.5 mL/min1.0 mL/min0.8 - 1.0 mL/min
    Detection UV 270 nmUV 206 nmUV 254 nm / MS
    Critical Pair Aztreonam / E-IsomerAztreonam / Open-Ring ImpurityAztreonam / Degradant I/II
    Pros Robust for isomer separation.Retains highly polar Arginine; separates Open-Ring.Higher sensitivity; better peak shape for degradants.
    Cons Poor retention of Arginine (elutes in void).L20 columns have lower plate counts than modern C18s.Requires complex gradient optimization.
    Deep Dive: The "L20" Anomaly

    Most antibiotics use C18 (L1) columns. However, Aztreonam Injection contains Arginine , a very polar amino acid.

    • The Problem: On a C18 column, Arginine elutes in the void volume (

      
      ), potentially co-eluting with early degradation products or solvent fronts.
      
    • The Solution: The USP Injection method uses L20 (Dihydroxypropane groups on silica) . This is effectively a "polar-embedded" or early HILIC-mode phase. It provides retention for Arginine (

      
       relative to Aztreonam 
      
      
      
      in this specific system) ensuring it does not interfere with the Open-Ring impurity [1, 2].

    Standardized Benchmarking Protocol

    To objectively evaluate these methods in your lab, follow this self-validating protocol. This workflow ensures system suitability before committing to a full validation study.

    Reagents Required[1][5][9][10][11][12]
    • Aztreonam RS (Reference Standard).[1][2][3][4]

    • Aztreonam E-Isomer RS (Resolution Marker).

    • Open-Ring Aztreonam RS (Degradation Marker).[3]

    • Monobasic Potassium Phosphate & Phosphoric Acid (HPLC Grade).

    Step-by-Step Workflow

    1. Preparation of System Suitability Solution (SSS):

    • Dissolve Aztreonam RS and E-Isomer RS in the mobile phase to a concentration of 0.2 mg/mL each.[1][5]

    • Why: This concentration ensures sufficient signal-to-noise (S/N) ratio to calculate resolution (

      
      ) accurately.
      

    2. Column Conditioning:

    • Flush the column (L1 or L20) with 100% Mobile Phase for at least 60 minutes.

    • Critical: For the L20 column (Method B), the low pH (2.0) requires extended equilibration to stabilize the bonded phase charge state.

    3. Injection Sequence:

    • Inject Blank (Mobile Phase) x 2.

    • Inject SSS x 5.

    • Inject Test Sample (20 µL).[2][3]

    4. Acceptance Criteria (Self-Validation):

    • Resolution (

      
      ):  NLT 2.0 between Aztreonam and E-Isomer (Method A) or Aztreonam and Open-Ring (Method B).
      
    • Tailing Factor (

      
      ):  NMT 2.0 for the Aztreonam peak.
      
    • RSD: NMT 2.0% for replicate injections.[3]

    Modern Optimization & Troubleshooting

    While compendial methods are regulatory gold standards, they often lack the speed or sensitivity required for modern R&D.

    The "Ion-Pairing" Myth vs. Reality

    Older literature suggests using Tetrabutylammonium Hydrogen Sulfate (TBAHS) for Aztreonam.

    • Reality: While TBAHS improves peak shape for the sulfonic acid moiety, it suppresses ionization in LC-MS and drastically increases column equilibration time.

    • Modern Approach: Use Trifluoroacetic Acid (TFA) or Formic Acid at low pH (approx 2.0) on a C18-PFP (Pentafluorophenyl) column. The PFP phase offers alternative selectivity for the halogen-like sulfur interactions and geometric isomers without non-volatile salts [3].

    Figure 2: Method Selection Decision Tree (DOT Visualization)

    MethodSelection Start Start: Select Sample Type SampleType Is the sample Bulk API or Injection? Start->SampleType Bulk Bulk API (No Arginine) SampleType->Bulk Injection Injection Formulation (Contains Arginine) SampleType->Injection Goal Goal: Stability or Release? Bulk->Goal R&D / Stability MethodA Use USP Method A (Column L1 / C18) Focus: E-Isomer Bulk->MethodA QC Release Injection->Goal R&D / Stability MethodB Use USP Method B (Column L20) Focus: Arginine/Open-Ring Injection->MethodB QC Release Goal->MethodA Routine Profiling MethodC Develop Modern Method (C18-PFP / Gradient) Focus: Degradants/MS Goal->MethodC Identification (MS)

    Caption: Decision matrix for selecting the appropriate chromatographic system based on sample matrix and analytical objective.

    References

    • United States Pharmacopeia (USP). USP Monograph: Aztreonam Injection.[6][1][2] USP-NF 2025, Issue 3.[1]

    • United States Pharmacopeia (USP). USP Monograph: Aztreonam (Bulk). USP 29-NF 24.

    • Ye, Q., et al. (2016).[6] Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation. Journal of Pharmaceutical and Biomedical Analysis.

    • Murugan, R., et al. (2008). Analytical Chemistry: Validation of determination of related substances.[6][7] TSI Journals.

    Sources

    A Senior Application Scientist's Guide to the Performance Verification of an Aztreonam Impurity F Reference Standard

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Critical Role of Impurity Reference Standards in Antibiotic Quality Control

    Aztreonam is a potent, synthetic monocyclic β-lactam antibiotic with targeted activity against aerobic gram-negative bacteria.[1][2] In the manufacturing and stability testing of any active pharmaceutical ingredient (API), the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and product efficacy. Process-related impurities and degradation products must be identified, quantified, and controlled within established limits.

    Aztreonam Impurity F, chemically identified as (2S,3S)-3-((Z)-2-(2-aminothiazol-4-yl)-2-(((1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy)imino)acetamido)-2-methyl-4-oxoazetidine-1-sulfonic acid[3][4], is a known related substance of Aztreonam. Accurate quantification of this impurity is essential, and this accuracy is fundamentally reliant on the quality of the chemical reference standard used.

    This guide provides an in-depth, technical framework for the performance verification of a new lot of this compound reference standard. As a Senior Application Scientist, my objective is to move beyond a simple checklist of tests and explain the scientific rationale behind each step. We will compare the performance of a "New Candidate Lot" against a hypothetical, but representative, "Established Pharmacopeial Standard" to determine its fitness for purpose in a regulated quality control environment. The principles and protocols described herein are grounded in established pharmacopeial guidelines from the USP and Ph. Eur.[5][6][7]

    The Foundation: What Defines a "Fit-for-Purpose" Reference Standard?

    A reference standard is a highly characterized material used to ensure the identity, strength, quality, and purity of a substance.[8][9] It is the analytical benchmark against which production batches are measured. According to global pharmacopeias, its suitability is not assumed but must be rigorously demonstrated.[10][11] This verification rests on three pillars:

    • Identity: The material must be unequivocally confirmed to be the correct chemical structure.

    • Purity: The extent and nature of any extraneous substances (other impurities, water, residual solvents) must be accurately determined.

    • Assigned Value (Potency): A precise value of the main component's concentration must be assigned, accounting for all impurities.

    This guide will detail a self-validating system of orthogonal analytical techniques to interrogate each of these pillars for our New Candidate Lot of this compound.

    The Qualification Workflow: A Systematic Approach

    The process of verifying a new reference standard is a systematic funnel of characterization, moving from broad identity confirmation to the fine detail of quantitative purity assessment.

    cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Value Assignment a Structural Elucidation (NMR, MS) b Spectroscopic Fingerprint (FTIR) c Chromatographic Purity (HPLC-UV) b->c d Water Content (Karl Fischer) e Residual Solvents (Headspace GC) f Mass Balance Calculation e->f g Final Potency Assignment & Certificate of Analysis f->g end_node Qualified Reference Standard (Fit for Purpose) g->end_node start New Candidate Lot (this compound) start->a

    Caption: Overall Reference Standard Qualification Workflow.

    Part 1: Unambiguous Identity Confirmation

    Causality: Before any quantitative assessment, we must be certain that the New Candidate Lot is, in fact, this compound. Relying on a single technique is insufficient. An orthogonal approach, using methods based on different physicochemical principles, provides the highest degree of confidence and establishes a self-validating system. We will use Mass Spectrometry (MS) for molecular weight, Nuclear Magnetic Resonance (NMR) for detailed structure, and Fourier-Transform Infrared Spectroscopy (FTIR) for a characteristic fingerprint.

    Experimental Protocols
    • High-Resolution Mass Spectrometry (HRMS):

      • Objective: To confirm the elemental composition by measuring the exact mass.

      • Method: Infuse a dilute solution of the sample (e.g., 10 µg/mL in Acetonitrile:Water) into an ESI-QTOF mass spectrometer.

      • Acceptance Criterion: The measured mass must be within ± 5 ppm of the theoretical mass of C₁₅H₂₁N₅O₈S₂ (463.0805 Da).

    • ¹H Nuclear Magnetic Resonance (¹H NMR):

      • Objective: To confirm the specific proton environment and overall molecular structure.

      • Method: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire the spectrum on a ≥400 MHz NMR spectrometer.

      • Acceptance Criterion: The chemical shifts, splitting patterns, and integrations must be consistent with the known structure of this compound and match the spectrum of the Established Pharmacopeial Standard.[12]

    • Fourier-Transform Infrared Spectroscopy (FTIR):

      • Objective: To obtain a unique vibrational fingerprint of the molecule.

      • Method: Analyze the solid powder using an Attenuated Total Reflectance (ATR) accessory.

      • Acceptance Criterion: The spectrum of the New Candidate Lot must be concordant with that of the Established Pharmacopeial Standard, showing no significant differences in peak positions or relative intensities.

    Comparative Data Summary: Identity
    Analytical Technique Parameter Established Pharmacopeial Standard New Candidate Lot Conclusion
    HRMS Measured Mass (M+H)⁺464.0879 Da464.0881 DaPass
    Δ (ppm) from Theoretical1.3 ppm1.7 ppmPass
    ¹H NMR SpectrumConcordant with structureConcordant with structure and Established StandardPass
    FTIR SpectrumConcordant with Established StandardConcordant with Established StandardPass

    Part 2: Comprehensive Purity and Impurity Assessment

    Causality: The assigned value of a reference standard can only be accurate if all significant impurities are accounted for. A multi-pronged purity assessment is therefore non-negotiable. We use HPLC for separating structurally related impurities, Karl Fischer titration for water content (a common and often significant impurity), and Headspace GC for volatile residual solvents from the synthesis process.

    Chromatographic Purity by RP-HPLC

    Trustworthiness: A robust, validated HPLC method is the cornerstone of impurity analysis. The method must be demonstrated to be specific, linear, accurate, and precise. System Suitability Tests (SST) performed before each run ensure the chromatographic system is performing as expected, validating the results of that specific run.

    prep Sample & Standard Preparation sst System Suitability Test (SST) (Resolution, Tailing, Repeatability) prep->sst sst->prep SST Fail inject Inject Samples (New Lot vs. Established Std.) sst->inject SST Pass acq Data Acquisition (Chromatogram) inject->acq proc Data Processing (Integration & % Area Calculation) acq->proc report Final Purity Report proc->report

    Caption: HPLC Purity Analysis Workflow.

    Experimental Protocol: HPLC-UV
    • Column: Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size.[13]

    • Mobile Phase A: 0.02 M Phosphate Buffer, pH adjusted to 3.2 with phosphoric acid.[14]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient designed to separate Aztreonam and all known related substances. (A typical starting point could be 95% A, moving to 40% A over 30 minutes).

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: UV at 254 nm.[15]

    • Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., Mobile Phase A) to a final concentration of approximately 1.0 mg/mL.[14]

    Experimental Protocol: Water Content & Residual Solvents
    • Water Content by Coulometric Karl Fischer Titration (USP <921>):

      • Objective: To accurately quantify the water content.

      • Method: Use a coulometric Karl Fischer titrator. Introduce an accurately weighed amount of the reference standard into the titration cell.

      • Acceptance Criterion: The result should be consistent with batch history and typically below 1.0%.

    • Residual Solvents by Headspace GC-MS (USP <467>):

      • Objective: To identify and quantify any residual solvents from the manufacturing process.[8]

      • Method: Weigh the sample into a headspace vial. Analyze using a validated GC-MS method according to USP <467> for common pharmaceutical solvents.

      • Acceptance Criterion: Any detected solvents must be below the limits specified in ICH Q3C guidelines.

    Comparative Data Summary: Purity
    Analytical Technique Parameter Established Pharmacopeial Standard New Candidate Lot Conclusion
    HPLC-UV Purity by Area %99.75%99.68%Pass
    Largest Unidentified Impurity0.08%0.11%Pass
    Total Impurities0.25%0.32%Pass
    Karl Fischer Water Content0.42%0.55%Pass
    Headspace GC-MS Residual SolventsAcetone: 150 ppmAcetone: 210 ppmPass
    Total Solvents: < 500 ppmTotal Solvents: < 500 ppmPass

    Part 3: The Final Verdict - Potency by Mass Balance

    Causality: The ultimate goal is to assign a potency value that reflects the true amount of the main component. The mass balance approach is the most widely accepted method for this. It is a holistic calculation that subtracts the contributions of all measured impurities (both organic and inorganic) from 100%. This provides a more accurate value than a single comparative assay against another standard, as it is not dependent on the stated purity of the other material.

    Calculation Protocol

    The potency is calculated using the following formula:

    Potency (%) = (100% - % Chromatographic Impurities - % Water Content - % Residual Solvents)

    This calculation assumes that the chromatographic response factors of the impurities are close to 1.0 relative to the main peak. If they are not, a more complex calculation using relative response factors (RRFs) would be required.

    Comparative Data Summary: Assigned Value
    Parameter Established Pharmacopeial Standard New Candidate Lot Comment
    Purity by HPLC (100% - Impurities) 99.75%99.68%Based on area normalization.
    Water Content 0.42%0.55%From Karl Fischer analysis.
    Residual Solvents 0.015% (150 ppm)0.021% (210 ppm)Converted from ppm to %.
    Calculated Potency (Mass Balance) N/A (Stated as 99.3% on CoA) 99.11% Calculated as (100 - 0.32 - 0.55 - 0.021)
    Final Assigned Value 99.3% 99.1% Reported to one decimal place.

    Synthesis & Conclusion: A Fit-for-Purpose Standard

    Based on the comprehensive, orthogonal data set generated, the New Candidate Lot of this compound has been successfully verified.

    • Identity: Its chemical structure was unequivocally confirmed by HRMS, ¹H NMR, and FTIR, and it is identical to the Established Pharmacopeial Standard.

    • Purity: The impurity profile is well-characterized. While slightly higher in total impurities and water content than the established lot, all individual and total impurities are well within acceptable limits for a reference standard.

    • Assigned Value: The potency, determined by the robust mass balance approach, is calculated to be 99.1%. This value is traceable, scientifically sound, and supported by the full suite of analytical data.

    The New Candidate Lot is fit for its intended purpose as a quantitative reference standard for the analysis of this compound in routine quality control testing. Its use will provide accurate and reliable data for ensuring the quality and safety of Aztreonam drug products. This rigorous, multi-faceted verification process underpins the trustworthiness of all subsequent analytical measurements that will rely on this standard.

    References

    • EDQM, Council of Europe. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards.
    • TSI Journals. (2009). Development and validation of a RP-HPLCmethod for the determination of aztreonam and its related impurities in bulk substances. Retrieved from tsijournals.com.[13]

    • Liao, Z. (2010). HPLC determination of the related substances in aztreonam for injection. Semantic Scholar.[15]

    • Guidechem. (n.d.). This compound 102579-57-7 wiki. Retrieved from guidechem.com.[3]

    • Labmix24. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Standards. Retrieved from labmix24.com.[6]

    • USP. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved from an official USP publication source.[7]

    • Pilkiewicz, F. G., et al. (1983). High-pressure liquid chromatographic analysis of aztreonam in sera and urine. Antimicrobial Agents and Chemotherapy, 23(6), 852–856.[1]

    • EDQM, Council of Europe. (2019). Ph. Eur. reference standards.
    • Pilkiewicz, F. G., et al. (1983). High-pressure liquid chromatographic analysis of aztreonam in sera and urine. ASM Journals.[2]

    • Drug Anal Res. (2017). Development and validation of an ecological, new and rapid stability-indicating High Performance Liquid Chromatographic method. Retrieved from a relevant journal source.[16]

    • EDQM, Council of Europe. (n.d.). Official European Pharmacopoeia reference standards (RS) - An integral part of the quality standards of the Ph Eur.
    • Caming Pharmaceutical Ltd. (n.d.). Aztreonam USP Impurity F(Aztreonam Ethyl Ester) CAS 78110-38-020008007. Retrieved from caming.com.[4]

    • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g.
    • TSI Journals. (2009). Analytical CHEMISTRY. Retrieved from tsijournals.com.[14]

    • EDQM, Council of Europe. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue.
    • USP. (n.d.). USP Reference Standards.
    • USP. (2025). <11> USP Reference Standards. Retrieved from an official USP publication source.[11]

    • Veeprho. (n.d.). Aztreonam Desulfated Impurity | CAS 102579-59-9.
    • Guangzhou PI PI Biotech Inc. (n.d.). Aztreonam Desulfurization Impurity.
    • Pharmaceutical Methods. (2018). RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form.
    • US Pharmacopeia (USP). (n.d.). FAQs: Reference Standards.
    • ResearchGate. (2025). Isolation and structural characterization of eight impurities in aztreonam. Retrieved from ResearchGate.[12]

    • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from pharmtech.com.[8]

    • Mahgoub, H., et al. (2003). Spectrophotometric and fluorimetric determination of aztreonam in bulk and dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 767-777.
    • ChemWhat. (n.d.). Aztreonam Desulfated Impurity CAS#: 102579-59-9.
    • ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity.
    • European Pharmaceutical Review. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
    • CASSS. (n.d.). Table 10: Reference Standards: Common Practices and Challenges. Retrieved from casss.org.[9]

    • AAPS. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation.

    Sources

    Safety Operating Guide

    Personal protective equipment for handling Aztreonam Impurity F

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Directive

    Hazard Classification: High-Potency Sensitizer (OEB 4 Default) Immediate Action: Do not handle Aztreonam Impurity F on an open bench. All manipulations must occur within a certified containment device (Isolator or Class II BSC).[1][2]

    Risk Assessment & Causality

    As a Senior Application Scientist, it is critical to understand why we enforce strict protocols for this compound (CAS 102579-57-7 or related analogs).

    • The Mechanism of Hazard (Haptenization): Like its parent compound Aztreonam, Impurity F contains a monobactam core (or a reactive precursor structure).[1][2] These molecules act as haptens . Upon inhalation or skin contact, they can covalently bind to endogenous proteins (e.g., serum albumin), creating a neo-antigen.[2]

    • The Sensitization Threshold: Unlike acute toxins where dose correlates linearly with effect, sensitization is binary. Once an immune response is primed, even nanogram-level exposure can trigger anaphylaxis.[1][2]

    • The Impurity Factor: Pharmaceutical impurities often possess higher reactivity than the API (Active Pharmaceutical Ingredient) due to less stable steric configurations (e.g., E-isomers vs Z-isomers) or reactive functional groups (e.g., ethyl esters).[1][2] Therefore, we apply the Precautionary Principle , treating Impurity F as OEB 4 (Occupational Exposure Band 4: <1 µg/m³) until specific toxicology data proves otherwise.[2]

    Personal Protective Equipment (PPE) Matrix

    The following PPE system is designed to create multiple redundancy layers. The goal is zero dermal contact and zero respiratory uptake.

    Protection ZoneRequired EquipmentTechnical Justification
    Respiratory PAPR (Powered Air Purifying Respirator) Alt: N95/P3 (Fit-tested) ONLY if in Class II BSCPositive pressure prevents inward leakage of fine particulates.[1][2] Aztreonam dust is often micronized and highly mobile.
    Dermal (Hands) Double Gloving (Nitrile/Nitrile) Outer: 5 mil (min)Inner: 4 mil
    Dermal (Body) Tyvek® 400 (or equivalent) Coverall Must be disposable & imperviousWoven lab coats trap dust, becoming secondary contamination sources.[1][2] Disposable suits prevent migration of allergens to common areas.
    Ocular Indirect Vent Goggles or Full-Face Respirator Prevents absorption through the lacrimal duct and protects against aerosolized powder.[1]
    Footwear Shoe Covers (Booties) Prevents tracking of active pharmaceutical ingredients (API) out of the containment zone.[1][2]
    Operational Workflow: The "Clean-Trace" Protocol

    Handling potent sensitizers requires a strict unidirectional flow to prevent cross-contamination.

    G Start Entry: Anteroom Gowning Step 1: Don PPE (Shoe covers -> Suit -> Mask -> Goggles -> Gloves) Start->Gowning Entry Entry: Designated Lab Zone Gowning->Entry Handling Step 2: Handling (Inside BSC/Isolator) *Wet-wiping all containers before removal* Entry->Handling Handling->Handling Spill? Activate Emergency Protocol Waste Step 3: Waste Sealing (Double-bagged inside hood) Handling->Waste Degowning Step 4: Doffing Sequence (Gloves last -> Wash hands immediately) Waste->Degowning Exit Exit: Clean Zone Degowning->Exit

    Figure 1: Unidirectional workflow to minimize allergen migration. Note the critical control point at "Waste Sealing" inside the hood.

    Detailed Experimental Handling Procedures
    A. Weighing & Transfer (Critical Step)
    • Static Control: Aztreonam impurities are often electrostatic powders. Use an anti-static gun or bar inside the balance enclosure to prevent "flying powder."

    • Solubilization: Never transport the solid powder outside the BSC. Solubilize the impurity inside the containment device (e.g., in DMSO or Methanol) before moving it to HPLC/MS instruments. Liquid solutions significantly reduce inhalation risk.

    B. Decontamination & Spill Response
    • The Hydrolysis Rule: Beta-lactams are unstable at extreme pH.[1]

    • Decon Solution: Prepare a fresh solution of 0.5N Sodium Hydroxide (NaOH) or 1% Sodium Hypochlorite (Bleach) .[1][2]

    • Protocol:

      • Cover spill with absorbent pads.

      • Gently pour Decon Solution over pads (do not spray; spraying generates aerosols).[1]

      • Allow 30 minutes contact time to hydrolyze the beta-lactam ring, chemically destroying the allergenicity.

      • Dispose of as hazardous chemical waste.

    C. Waste Disposal
    • Segregation: Do not mix with general solvent waste. Label clearly: "Contains Beta-Lactam Impurities – Sensitizer."[1]

    • Destruction: Incineration is the only acceptable disposal method. Autoclaving is insufficient for chemical destruction of the beta-lactam ring.[1]

    References
    • U.S. Food and Drug Administration (FDA). (2013). Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. Retrieved from [Link]

    • Centers for Disease Control and Prevention (CDC) / NIOSH. (2024). Occupational Exposure Banding. Retrieved from [Link][1][2]

    • World Health Organization (WHO). (2018). WHO Environmental Guidelines for the Manufacture of Antimicrobials. Retrieved from [Link]

    • PubChem. (2025).[3] Aztreonam Ethyl Ester (Impurity F) Compound Summary. Retrieved from [Link][1][2]

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.